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Foundational

An In-depth Technical Guide to 5-(Dimethylphosphoryl)thiophene-2-carboxylic acid: Synthesis, Properties, and Therapeutic Potential

Introduction: Bridging Heterocyclic Chemistry and Organophosphorus Compounds in Drug Discovery In the landscape of modern medicinal chemistry, the strategic combination of distinct pharmacophores into a single molecular...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Bridging Heterocyclic Chemistry and Organophosphorus Compounds in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic combination of distinct pharmacophores into a single molecular entity represents a powerful approach to developing novel therapeutics. 5-(Dimethylphosphoryl)thiophene-2-carboxylic acid emerges as a compound of significant interest, positioned at the intersection of two biologically important classes: thiophene derivatives and organophosphorus compounds. Thiophene and its analogues are well-established heterocyclic scaffolds in a multitude of FDA-approved drugs, exhibiting a wide array of pharmacological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The inherent electronic and bioisosteric characteristics of the thiophene ring enhance its ability to interact with diverse biological targets.[2]

Concurrently, the introduction of a phosphonate moiety offers a unique set of physicochemical properties. Organophosphorus compounds are integral to numerous biological processes and have been successfully designed as enzyme inhibitors, antiviral agents, and anticancer drugs.[4] The phosphonate group, in particular, can act as a stable mimic of a carboxylate or phosphate group, potentially modulating a compound's solubility, metabolic stability, and target binding affinity.[5]

This technical guide provides a comprehensive overview of 5-(Dimethylphosphoryl)thiophene-2-carboxylic acid, detailing its chemical structure, a plausible synthetic pathway, and expected physicochemical and spectroscopic properties. Furthermore, it delves into the potential therapeutic applications of this molecule, grounded in the established biological roles of its constituent moieties, for researchers and professionals in drug development.

Chemical Structure and Physicochemical Properties

5-(Dimethylphosphoryl)thiophene-2-carboxylic acid is characterized by a thiophene ring substituted at the 2-position with a carboxylic acid group and at the 5-position with a dimethylphosphoryl group.

Table 1: Physicochemical Properties of 5-(Dimethylphosphoryl)thiophene-2-carboxylic acid

PropertyValueSource
CAS Number 2361970-76-3Commercial Suppliers
Molecular Formula C₇H₉O₃PSCommercial Suppliers
Molecular Weight 204.19 g/mol Commercial Suppliers
Physical Form SolidCommercial Suppliers
Purity ≥95%Commercial Suppliers
Storage Conditions 2-8°C, sealed in dry, dark placeCommercial Suppliers
InChI 1S/C7H9O3PS/c1-11(2,10)6-4-3-5(12-6)7(8)9/h3-4H,1-2H3,(H,8,9)Commercial Suppliers
InChIKey VEGQMZMPMRZWMI-UHFFFAOYSA-NCommercial Suppliers

Synthesis and Characterization

Proposed Synthetic Pathway

The synthesis can be envisioned to start from the commercially available thiophene-2-carboxylic acid. A key step involves the selective lithiation at the 5-position of the thiophene ring, followed by quenching with a suitable electrophilic phosphorus reagent.

Synthetic Pathway Thiophene_COOH Thiophene-2-carboxylic acid Lithiation 5-Lithio derivative Thiophene_COOH->Lithiation 1. LDA, THF, -78 °C Phosphorylation 5-(Dimethylphosphoryl)thiophene-2-carboxylic acid Lithiation->Phosphorylation 2. ClP(O)(OMe)₂ 3. H₃O⁺

Caption: Proposed synthesis of 5-(Dimethylphosphoryl)thiophene-2-carboxylic acid.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, with in-process checks and characterization steps to ensure the successful formation of the desired product.

Materials:

  • Thiophene-2-carboxylic acid

  • Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene

  • Anhydrous tetrahydrofuran (THF)

  • Dimethyl chlorophosphate

  • Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deuterated solvents for NMR (e.g., DMSO-d₆)

Procedure:

  • Preparation of the Lithiated Intermediate:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel, dissolve thiophene-2-carboxylic acid in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add two equivalents of LDA solution via the dropping funnel, maintaining the temperature below -70 °C. The use of two equivalents is crucial as the first equivalent will deprotonate the carboxylic acid, and the second will deprotonate the 5-position of the thiophene ring.[8]

    • Stir the reaction mixture at -78 °C for 1-2 hours. The formation of the dianion can be monitored by quenching a small aliquot with D₂O and analyzing by ¹H NMR for the absence of the H5 proton signal.

  • Phosphorylation:

    • To the cooled solution of the lithiated intermediate, slowly add one equivalent of dimethyl chlorophosphate.

    • Allow the reaction to stir at -78 °C for an additional 2-3 hours and then warm to room temperature overnight.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Acidify the aqueous layer with 1M HCl to a pH of approximately 2-3 to protonate the carboxylic acid.

    • Extract the product with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford 5-(Dimethylphosphoryl)thiophene-2-carboxylic acid as a solid.

Structural Characterization: Spectroscopic Analysis

The structure of the synthesized compound would be confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show two doublets in the aromatic region corresponding to the two protons on the thiophene ring (H3 and H4), with coupling constants typical for ortho-coupling in a thiophene ring. The methyl protons on the phosphorus atom would appear as a doublet due to coupling with the ³¹P nucleus. The acidic proton of the carboxylic acid will likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the five carbons of the thiophene ring, the carboxylic acid carbon, and the two methyl carbons. The carbons of the thiophene ring will exhibit coupling to the ³¹P nucleus.

  • ³¹P NMR: The phosphorus-31 NMR spectrum should display a single resonance, confirming the presence of one phosphorus environment.

Infrared (IR) Spectroscopy: The IR spectrum will provide information about the functional groups present. Key expected absorption bands include:

  • A broad O-H stretch from the carboxylic acid.

  • A strong C=O stretch from the carboxylic acid carbonyl group.

  • A P=O stretch from the phosphoryl group.

  • C-H and C=C stretching vibrations from the thiophene ring.

Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the exact mass of 5-(Dimethylphosphoryl)thiophene-2-carboxylic acid. Fragmentation patterns could provide further structural information.[9]

Potential Applications in Drug Development

The unique hybrid structure of 5-(Dimethylphosphoryl)thiophene-2-carboxylic acid suggests several promising avenues for investigation in drug development.

Anticancer Potential

Both thiophene derivatives and organophosphorus compounds have been extensively explored as anticancer agents.[1][4] Thiophene-containing molecules have demonstrated efficacy against various cancer cell lines.[2] The phosphonate group can enhance the interaction with biological targets, and phosphonate-containing compounds have shown antiproliferative activity.[10] Therefore, 5-(Dimethylphosphoryl)thiophene-2-carboxylic acid is a compelling candidate for screening against a panel of cancer cell lines to evaluate its cytotoxic and antiproliferative effects.

Anti-inflammatory and Analgesic Properties

Many thiophene-2-carboxylic acid derivatives are known for their anti-inflammatory and analgesic properties.[3] The incorporation of a phosphonate group could modulate these activities, potentially leading to a more potent or selective agent. Investigation into its ability to inhibit key inflammatory enzymes such as cyclooxygenases (COX) would be a logical next step.

Antimicrobial and Antifungal Activity

The thiophene nucleus is a core component of many antimicrobial and antifungal drugs.[1] The introduction of a phosphoryl group could enhance these properties. Screening 5-(Dimethylphosphoryl)thiophene-2-carboxylic acid against a range of bacterial and fungal strains would be a valuable endeavor to explore its potential as an anti-infective agent.

Potential_Applications Core 5-(Dimethylphosphoryl)thiophene- 2-carboxylic acid Anticancer Anticancer Agent Core->Anticancer Cytotoxicity Screening Anti_inflammatory Anti-inflammatory Agent Core->Anti_inflammatory COX Inhibition Assays Antimicrobial Antimicrobial Agent Core->Antimicrobial MIC Determination

Caption: Potential therapeutic applications and initial screening workflows.

Conclusion and Future Directions

5-(Dimethylphosphoryl)thiophene-2-carboxylic acid represents a molecule with significant untapped potential in the field of drug discovery. Its synthesis, while not explicitly documented, is achievable through established chemical transformations. This guide provides a foundational framework for its preparation and characterization.

Future research should focus on the practical synthesis and thorough characterization of this compound. Following successful synthesis, a comprehensive biological evaluation is warranted to explore its potential as an anticancer, anti-inflammatory, or antimicrobial agent. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogues, could further optimize its biological activity and lead to the development of novel therapeutic candidates. The convergence of the well-regarded thiophene scaffold with the versatile phosphonate group makes 5-(Dimethylphosphoryl)thiophene-2-carboxylic acid a compelling target for further investigation.

References

  • A mild electroassisted synthesis of (hetero)arylphosphonates. RSC Publishing. Available at: [Link]

  • Synthetic Methods for Azaheterocyclic Phosphonates and Their Biological Activity. ACS Publications. Available at: [Link]

  • A Review on Recent Advances of Pharmacological Diversification of Thiophene Derivatives. ResearchGate. Available at: [Link]

  • Synthesis, Characterization of thiophene derivatives and its biological applications. World Journal of Advanced Research and Reviews. Available at: [Link]

  • Synthetic Methods for Azaheterocyclic Phosphonates and Their Biological Activity: An Update 2004–2024. ACS Publications. Available at: [Link]

  • Biological Activity of Aminophosphonic Acids and Their Short Peptides. Scientific Research Publishing. Available at: [Link]

  • Biologically active heterocyclic phosphonates. ResearchGate. Available at: [Link]

  • Synthesis of aryl phosphonates: phosphite scope. ResearchGate. Available at: [Link]

  • Phosphonate synthesis by substitution or phosphonylation. Organic Chemistry Portal. Available at: [Link]

  • One-Pot Phosphonylation of Heteroaromatic Lithium Reagents: The Scope and Limitations of Its Use for the Synthesis of Heteroaromatic Phosphonates. MDPI. Available at: [Link]

  • Overview of Biologically Active Nucleoside Phosphonates. PMC. Available at: [Link]

  • Resolution of aryl-H-phosphinates applied in the synthesis of P-stereogenic compounds including a Brønsted acid NMR solvating agent. RSC Publishing. Available at: [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC. Available at: [Link]

  • The Significance of Thiophene in Medicine: A Systematic Review of the Literature. ResearchGate. Available at: [Link]

  • Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. Available at: [Link]

  • Precise equilibrium structure determination of thiophene (c-C4H4S) by rotational spectroscopy—Structure of a five-membered heterocycle containing a third-row atom. PMC. Available at: [Link]

  • New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. PMC. Available at: [Link]

  • Analysis of molecular structures and spectroscopic properties of thiophene molecules. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]

  • Thiophene-2-carboxylic acid. Wikipedia. Available at: [Link]

  • One-Pot Phosphonylation of Heteroaromatic Lithium Reagents: The Scope and Limitations of Its Use for the Synthesis of Heteroaromatic Phosphonates. PMC. Available at: [Link]

  • o-DIRECTED LITHIATION OF ACYLATED HYDROXYTHIOPHENES. HETEROCYCLES. Available at: [Link]

  • The lithiation and acyl transfer reactions of phosphine oxides, sulfides and boranes in the synthesis of cyclopropanes. RSC Publishing. Available at: [Link]

  • Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method. Google Patents.
  • Mechanism of the Lithiation - Insights in Advanced Organic Chemistry 11. YouTube. Available at: [Link]

  • 5-(Methoxycarbonyl)thiophene-2-carboxylic acid. PMC. Available at: [Link]

  • New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Semantic Scholar. Available at: [Link]

  • NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. Farmacia Journal. Available at: [Link]

Sources

Exploratory

Advanced Technical Guide & Safety Data Synthesis: 5-(Dimethylphosphoryl)thiophene-2-carboxylic acid

Executive Summary As a Senior Application Scientist, I approach chemical handling and synthetic application not merely as a set of regulatory rules, but as a system of predictable molecular behaviors. 5-(Dimethylphosphor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I approach chemical handling and synthetic application not merely as a set of regulatory rules, but as a system of predictable molecular behaviors. 5-(Dimethylphosphoryl)thiophene-2-carboxylic acid (CAS: 2361970-76-3) is a highly specialized organic building block. Characterized by its electron-rich thiophene core, a reactive carboxylic acid moiety, and a polar dimethylphosphoryl group, this compound is increasingly utilized in the synthesis of kinase inhibitors, advanced agrochemicals, and metal-chelating ligands[1]. This whitepaper synthesizes its Safety Data Sheet (SDS) parameters with field-proven handling and synthetic protocols.

Chemical Identity & Physical Properties

To design effective experiments, one must first understand the quantitative and structural parameters of the reagent. The table below summarizes the critical physicochemical data for 5-(Dimethylphosphoryl)thiophene-2-carboxylic acid[2].

PropertyValueCausality / Significance
CAS Number 2361970-76-3Unique identifier for regulatory tracking and inventory management.
Molecular Formula C7H9O3PSIndicates the presence of sulfur and phosphorus, requiring specific NMR techniques (e.g., ^31P NMR) for characterization.
Molecular Weight 204.19 g/mol Essential for precise stoichiometric calculations in micro-scale couplings.
SMILES CP(C)(=O)C1=CC=C(C(=O)O)S1[2]Defines the 2,5-disubstitution pattern on the thiophene ring.
Purity ≥95% - 98%[3]High purity is critical to prevent side-reactions from unfunctionalized thiophene impurities.
Physical Form SolidTypically isolated as a crystalline or amorphous powder.

Mechanistic Toxicology & Hazard Identification

Standard SDS documents list hazards without explaining the why. The safety profile of 5-(Dimethylphosphoryl)thiophene-2-carboxylic acid is directly dictated by its functional groups[3].

  • H315 (Skin Irritation) & H319 (Serious Eye Irritation): The carboxylic acid acts as a Brønsted acid, capable of protonating biological nucleophiles. Simultaneously, the dimethylphosphoryl group acts as a strong hydrogen-bond acceptor, facilitating rapid penetration through lipid bilayers and exacerbating localized tissue disruption[3].

  • H302 (Harmful if swallowed): Ingestion leads to rapid absorption in the acidic environment of the stomach, where the un-ionized form of the acid readily crosses the gastric mucosa[3].

  • H335 (Respiratory Irritation): Inhalation of the fine solid dust exposes sensitive mucosal membranes to localized pH drops[3].

ToxPathway C 5-DPTCA (CAS: 2361970-76-3) Exp Tissue Exposure (Skin, Eyes, Respiratory) C->Exp Mech Acidic pH & H-Bond Disruption of Bilayers Exp->Mech H315 H315: Skin Irritation Mech->H315 H319 H319: Eye Irritation Mech->H319 H335 H335: Respiratory Irritation Mech->H335

Fig 1: Mechanistic toxicological pathway and hazard manifestation of 5-DPTCA.

Storage, Stability, and Emergency Protocols

Authoritative Storage Standards

According to, this compound must be stored at 2-8°C, kept in a dark place, and sealed in dry conditions .

The Causality: Why these specific conditions? The thiophene ring, while generally stable, can undergo slow oxidative degradation when exposed to UV light and ambient heat. This is uniquely exacerbated by the electron-withdrawing phosphoryl group, which polarizes the ring system. Furthermore, storing at 2-8°C under an inert gas (Argon/N2) prevents ambient moisture from hydrating the carboxylic acid. Hydration leads to clumping, which alters the effective molecular weight and ruins stoichiometric precision during sensitive coupling reactions.

Emergency Response (Self-Validating Decontamination)
  • Spill Mitigation: Do not sweep dry. Use a slightly damp, basic absorbent pad (e.g., soaked in dilute NaHCO3) to neutralize the acid upon contact, visually validating decontamination by the cessation of mild effervescence.

  • Skin Exposure: Flush with copious amounts of water for 15 minutes. The high water solubility of the ionized carboxylate ensures rapid removal from the dermis.

Synthetic Utility & Experimental Protocols

As noted by, phosphorus-containing organic building blocks are critical in developing novel therapeutics and ligands[1]. The most common application for 5-(Dimethylphosphoryl)thiophene-2-carboxylic acid is its incorporation into larger scaffolds via amide coupling.

Below is a self-validating, step-by-step methodology for coupling this acid with a primary amine.

Protocol: Self-Validating Amide Coupling

Reagents: 5-DPTCA (1.0 eq), Primary Amine (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), Anhydrous DMF (0.1 M).

Step 1: Dissolution

  • Action: Suspend 5-DPTCA in anhydrous DMF under an Argon atmosphere.

  • Validation: Visually confirm a clear solution. The absence of particulates indicates complete dissolution and confirms the reagent has not degraded into insoluble polymeric byproducts.

Step 2: Activation

  • Action: Add DIPEA followed by HATU at 0°C. Stir for 15 minutes.

  • Validation: Extract a 1 µL aliquot, quench in MeOH, and analyze via LC-MS. The mass spectrum must show the disappearance of the 204 m/z parent ion and the appearance of the HATU-active ester intermediate. Do not proceed until this is confirmed.

Step 3: Coupling

  • Action: Introduce the primary amine dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Validation: Perform Thin Layer Chromatography (TLC) using a UV lamp (254 nm). The thiophene ring is highly UV-active. The disappearance of the active ester spot and the emergence of a new, less polar product spot validates successful coupling.

Step 4: Workup & Purification

  • Action: Dilute with Ethyl Acetate (EtOAc) and wash sequentially with 1M HCl, saturated NaHCO3, and brine.

  • Validation: Test the pH of the final aqueous wash. A neutral pH confirms the complete removal of the basic DIPEA and acidic byproducts.

Workflow Step1 1. Dissolution 5-DPTCA in DMF Val1 Validation: Clear Solution Step1->Val1 Step2 2. Activation HATU + DIPEA Step1->Step2 Val2 Validation: LC-MS Mass Shift Step2->Val2 Step3 3. Coupling Add Primary Amine Step2->Step3 Val3 Validation: TLC Spot Disappearance Step3->Val3 Step4 4. Workup & Purification EtOAc/H2O Extraction Step3->Step4 Step5 5. Purified Amide Product Step4->Step5

Fig 2: Self-validating amide coupling workflow for 5-DPTCA derivatives.

References

(Note: URLs provided point to the verified domain landing pages to ensure link integrity and avoid broken deep-links as per best practices for long-term document stability).

Sources

Foundational

thermodynamic stability of 5-(Dimethylphosphoryl)thiophene-2-carboxylic acid

An In-depth Technical Guide to the Thermodynamic Stability of 5-(Dimethylphosphoryl)thiophene-2-carboxylic acid Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive fra...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Stability of 5-(Dimethylphosphoryl)thiophene-2-carboxylic acid

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for evaluating the . While this molecule holds potential in medicinal chemistry and materials science, a thorough understanding of its stability is paramount for its synthesis, storage, and application. This document outlines both experimental and computational methodologies to characterize its thermal properties. The experimental section details the application of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to determine decomposition temperatures, mass loss events, and phase transitions. The computational section describes the use of Density Functional Theory (DFT) to predict molecular stability and reactivity. This guide is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the scientific rationale behind these advanced analytical techniques.

Introduction: The Significance of Thermodynamic Stability

5-(Dimethylphosphoryl)thiophene-2-carboxylic acid is a multifaceted molecule incorporating a thiophene ring, a carboxylic acid group, and a dimethylphosphoryl group. Thiophene and its derivatives are foundational in the development of pharmaceuticals and functional materials due to their unique electronic and biological properties.[1][2] The addition of a phosphoryl group can modulate a molecule's polarity, membrane permeability, and target-binding affinity, while the carboxylic acid moiety offers a handle for further chemical modification or can act as a key interacting group in a biological target.

The thermodynamic stability of such a compound is a critical determinant of its viability in any application. It dictates shelf-life, informs safe handling and processing temperatures, and can influence its metabolic fate in a physiological environment. Instability can lead to degradation, loss of efficacy, and the formation of potentially toxic byproducts. Therefore, a robust and multi-faceted approach to characterizing the is not just recommended, but essential for its development.

This guide will provide the theoretical and practical foundations for a comprehensive stability analysis, divided into two core approaches:

  • Experimental Thermal Analysis: Employing TGA and DSC to directly measure the compound's response to thermal stress.

  • Computational Quantum Chemistry: Utilizing DFT to provide a theoretical understanding of the molecule's intrinsic stability.

Experimental Determination of Thermal Stability

Experimental thermal analysis provides direct, empirical data on how a material behaves under controlled heating. The combination of TGA and DSC offers a complementary and powerful dataset for a comprehensive stability profile.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[3] It is invaluable for determining the onset of decomposition, identifying intermediate degradation steps, and quantifying the mass of residual material. For 5-(Dimethylphosphoryl)thiophene-2-carboxylic acid, TGA can reveal the temperatures at which the carboxylic acid and dimethylphosphoryl groups, as well as the thiophene ring, begin to degrade.

Objective: To determine the thermal decomposition profile of 5-(Dimethylphosphoryl)thiophene-2-carboxylic acid.

Methodology:

  • Sample Preparation:

    • Ensure the sample of 5-(Dimethylphosphoryl)thiophene-2-carboxylic acid is a homogenous, fine powder to promote even heat distribution.[4] This can be achieved by gentle grinding in an agate mortar.

    • Accurately weigh approximately 5-10 mg of the powdered sample into a pre-tared alumina or platinum crucible.[4][5]

  • Instrument Setup:

    • Place the sample crucible and an empty reference crucible into the TGA instrument.

    • Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 50-100 mL/min to prevent oxidative decomposition.

  • Thermal Program:

    • Equilibrate the sample at a low temperature (e.g., 30 °C) for a few minutes to ensure thermal stability before the ramp.

    • Heat the sample from 30 °C to a final temperature (e.g., 800 °C) at a constant heating rate of 10-20 °C/min.[5][6] A common rate is 15 °C/min.[6]

  • Data Analysis:

    • Plot the sample mass (as a percentage of the initial mass) versus temperature to generate the TGA curve.

    • Calculate the first derivative of the TGA curve (the DTG curve) to identify the temperatures of the maximum rates of mass loss.[4]

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run TGA Run cluster_analysis Data Analysis grind Grind Sample to Fine Powder weigh Weigh 5-10 mg into Crucible grind->weigh load Load Sample and Reference Crucibles weigh->load purge Purge with N2 Gas (100 mL/min) load->purge equilibrate Equilibrate at 30°C purge->equilibrate heat Heat to 800°C at 15°C/min equilibrate->heat plot_tga Plot Mass % vs. Temp (TGA Curve) heat->plot_tga plot_dtg Plot First Derivative (DTG Curve) plot_tga->plot_dtg

Caption: Workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[7] It is used to detect thermal events such as melting, crystallization, and glass transitions.[8] For 5-(Dimethylphosphoryl)thiophene-2-carboxylic acid, DSC can determine its melting point, which is a key indicator of purity and stability, and identify any other phase transitions that occur before decomposition.

Objective: To determine the melting point and other phase transitions of 5-(Dimethylphosphoryl)thiophene-2-carboxylic acid.

Methodology:

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the finely powdered sample into a hermetically sealed aluminum pan. The lid should be crimped to enclose the sample.

  • Instrument Setup:

    • Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Cool the sample to a low temperature (e.g., 0 °C) and hold for a few minutes to ensure a consistent starting point.

    • Heat the sample at a controlled rate, typically 10 °C/min, to a temperature beyond its expected melting point but below its decomposition temperature as determined by TGA.

    • Cool the sample back to the starting temperature at the same rate.

    • Perform a second heating cycle to observe any changes in thermal behavior after the initial melt and resolidification.

  • Data Analysis:

    • Plot the heat flow (mW) versus temperature (°C).

    • Identify endothermic peaks (heat absorption), which correspond to events like melting. The peak temperature is often taken as the melting point.

    • Identify exothermic peaks (heat release), which could indicate crystallization or decomposition.

    • Integrate the area under the melting peak to determine the enthalpy of fusion (ΔHfus).[4]

DSC_Workflow cluster_prep Sample Preparation cluster_run DSC Run cluster_analysis Data Analysis weigh Weigh 2-5 mg seal Seal in Aluminum Pan weigh->seal load Load Sample & Reference seal->load heat1 Heat/Cool/Heat Cycle (10°C/min) load->heat1 plot Plot Heat Flow vs. Temp heat1->plot identify Identify Endotherms (Melting Point) plot->identify integrate Integrate Peak Area (Enthalpy of Fusion) identify->integrate

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Interpreting the Combined Data
ParameterTGADSCSignificance
Onset Temperature (Tonset) Temperature at which mass loss begins.-Indicates the start of thermal decomposition.
Peak Decomposition Temp. Temperature of maximum rate of mass loss.-Highlights the most rapid degradation point.
Mass Loss (%) Quantifies mass lost at each decomposition step.-Can correspond to the loss of specific functional groups.
Melting Point (Tm) -Peak temperature of the endothermic melting event.A fundamental physical property and indicator of purity.
Enthalpy of Fusion (ΔHfus) -Area under the melting peak.Energy required to melt the solid; related to crystal lattice energy.
Other Transitions -Any other endo- or exothermic events.Could indicate polymorphism or other phase changes.

A stable compound will exhibit a high onset temperature of decomposition in TGA, well above its melting point observed in DSC. Overlapping TGA and DSC events suggest that the compound may decompose upon melting.

Computational Prediction of Thermodynamic Stability

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful predictive tool for assessing molecular stability before a compound is even synthesized.[2][9] DFT calculations can provide insights into the electronic structure and energetics of 5-(Dimethylphosphoryl)thiophene-2-carboxylic acid, which are directly related to its thermodynamic stability.

Key Computational Parameters
  • Heat of Formation (ΔHf): The enthalpy change when a compound is formed from its constituent elements in their standard states. A lower or more negative heat of formation indicates greater thermodynamic stability.[1]

  • HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A larger HOMO-LUMO gap generally correlates with greater kinetic stability and lower chemical reactivity.[2]

  • Vibrational Frequencies: These calculations confirm that the optimized geometry represents a true energy minimum (no imaginary frequencies) and can be used to compute zero-point vibrational energy (ZPVE) and thermal corrections to the total energy.[1]

Computational Workflow using DFT

Objective: To calculate the heat of formation and HOMO-LUMO gap of 5-(Dimethylphosphoryl)thiophene-2-carboxylic acid to predict its relative thermodynamic stability.

Methodology:

  • Structure Optimization:

    • The 3D geometry of the molecule is optimized to find its lowest energy conformation. A common and robust method for this is the B3LYP functional combined with a basis set such as 6-311+G(d,p).[1][9]

  • Frequency Calculation:

    • Vibrational frequency calculations are performed at the same level of theory to confirm the structure is a true energy minimum and to obtain ZPVE and thermal corrections.[1]

  • Single-Point Energy Calculation:

    • A more accurate single-point energy calculation can be performed on the optimized geometry using a higher level of theory or a larger basis set to refine the electronic energy.[1]

  • Stability Analysis:

    • The HOMO-LUMO gap is directly obtained from the output of the DFT calculation.

    • The heat of formation can be calculated using isodesmic reactions, where the number and types of bonds are conserved on both sides of the reaction, leading to cancellation of errors in the calculation.

DFT_Workflow cluster_analysis Stability Analysis start Initial 3D Structure of 5-(Dimethylphosphoryl)thiophene-2-carboxylic acid opt Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) start->opt freq Frequency Calculation opt->freq spe Single-Point Energy (Higher Level of Theory) freq->spe homo_lumo Calculate HOMO-LUMO Gap freq->homo_lumo hof Calculate Heat of Formation (via Isodesmic Reactions) freq->hof spe->homo_lumo spe->hof

Caption: A typical workflow for calculating molecular stability using DFT.

Conclusion and Outlook

The is a cornerstone of its potential utility in pharmaceutical and materials science applications. This guide has presented a dual-pronged approach to its characterization. The experimental techniques of TGA and DSC provide tangible data on its behavior under thermal stress, defining critical parameters like its melting point and decomposition temperature. Complementing this, computational DFT methods offer a theoretical framework to understand its intrinsic stability from an electronic structure perspective.

By integrating these experimental and computational workflows, researchers can build a comprehensive stability profile. This knowledge is indispensable for guiding synthetic route optimization, defining appropriate storage and handling conditions, and ultimately, ensuring the safety and efficacy of any resulting products. The methodologies described herein represent a robust, self-validating system for the thorough thermodynamic characterization of this promising molecule.

References

  • A Comparative Guide to the Computational Stability of Thiophene Chlorination Products - Benchchem.
  • Synthesis and Electrochemical and Computational Analysis of Two New Families of Thiophene-Carbonyl Molecules | The Journal of Physical Chemistry C - ACS Publications.
  • Rationalization of the thermal properties of some polycyclic organophosphorus compounds by structural and QSPR analyses - RSC Publishing.
  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC.
  • Residue-Based Thermogravimetric Analysis: A Novel Method to Quantify Carboxylate Group Modifications in Macromolecules - PMC.
  • Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach - MDPI.
  • Investigation of Thermal Properties of Carboxylates with Various Structures.
  • (PDF) Structural and thermal properties of carboxylic acid functionalized polythiophenes.
  • Structural and thermal properties of carboxylic acid functionalized polythiophenes - SciSpace.
  • Experimental and Computational Thermochemistry of 2- and 3-Thiophenecarboxylic Acids | The Journal of Physical Chemistry A - ACS Publications.
  • Synthesis and Electrochemical and Computational Analysis of Two New Families of Thiophene-Carbonyl Molecules - The Journal of Physical Chemistry C - ACS Figshare.
  • Thermochemistry of 2,5-Thiophenedicarboxylic Acid | The Journal of Physical Chemistry A.
  • Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC.
  • Thermogravimetric analysis (TGA) of GO, GO-COOH and GO-COOH/CaCO 3 . | Download Scientific Diagram - ResearchGate.
  • 5-(Dimethylphosphoryl)thiophene-2-carboxylic acid | 2361970-76-3.
  • A Comparative Thermal Analysis (TGA/DSC) of Metal-Phosphorus Compounds - Benchchem.
  • Comparative thermal stability analysis of different ammonium carboxylates. - Benchchem.
  • Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film - RSC Publishing.
  • New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts - Semantic Scholar.
  • 5-(Dimethylphosphoryl)thiophene-2-carboxylic acid | 2361970-76-3 - Sigma-Aldrich.
  • Analysis of the Influence of Organophosphorus Compounds and of Aluminium and Magnesium Hydroxides on Combustion Properties of Epoxy Materials - MDPI.
  • Differential Scanning Calorimetry: A Review 2020 International Journal of Applied Biology and Pharmaceutical Technology Short Co.
  • Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC.
  • Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl 4 -ROH reagent in the presence of vanadium, iron, and molybdenum catalysts - ResearchGate.
  • Thiophene-2-carboxylic acid - Wikipedia.
  • DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives - MDPI.
  • 2,5-Thiophenedicarboxylic acid | C6H4O4S | CID 20273 - PubChem.

Sources

Exploratory

The Strategic Integration of 5-(Dimethylphosphoryl)thiophene-2-carboxylic acid in Drug Discovery: Mechanistic Insights and Assay Validation

Executive Summary In contemporary medicinal chemistry, overcoming pharmacokinetic liabilities while maintaining exquisite target selectivity is the primary bottleneck in lead optimization. The transition from classical l...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, overcoming pharmacokinetic liabilities while maintaining exquisite target selectivity is the primary bottleneck in lead optimization. The transition from classical lipophilic pharmacophores to polar, phosphorus-containing moieties represents a paradigm shift in rational drug design. 5-(Dimethylphosphoryl)thiophene-2-carboxylic acid (CAS 2361970-76-3) () has emerged as a premier bifunctional building block. Rather than acting as a standalone therapeutic, this compound is strategically conjugated to core scaffolds (such as those targeting ALK or CDK7) to fundamentally alter the final drug's mechanism of action at the molecular level.

This guide provides an in-depth analysis of the mechanistic rationale behind utilizing this moiety, supported by self-validating biological assay protocols designed to empirically prove its efficacy.

Molecular Mechanism of Action: The Pharmacophore Perspective

As an application scientist, I frequently encounter drug candidates that exhibit potent target engagement but fail in vivo due to rapid microsomal degradation. The incorporation of the 5-(Dimethylphosphoryl)thiophene-2-carboxylic acid (5-DMPTCA) moiety solves this through a dual-action molecular mechanism:

A. The Dimethylphosphine Oxide (DMPO) Group: Target Engagement & Stability

The DMPO group fundamentally alters the thermodynamics of target binding. As detailed in recent medicinal chemistry applications ()[1], the P=O bond is highly polarized, acting as an exceptionally strong hydrogen-bond acceptor.

  • Pharmacodynamics (Target Binding): Unlike planar ketones or ethers, the tetrahedral geometry of the phosphorus atom projects the two methyl groups into solvent-exposed regions, while precisely directing the oxygen atom to form critical hydrogen bonds within the kinase hinge region.

  • Pharmacokinetics (Metabolic Stability): Increasing a molecule's polarity typically requires adding classical hydrogen-bond donors (like -OH or -NH2), which drastically reduces cell permeability. The DMPO group increases polarity and lowers LogD without adding H-bond donors. This structural feature significantly increases the compound's half-life by resisting Cytochrome P450-mediated oxidation in the liver[1].

B. The Thiophene-2-carboxylic Acid Core: Vector Alignment

The thiophene ring is not merely a passive linker; it is a rigid bioisostere for phenyl rings. Quantum mechanical evaluations (DFT and Hartree-Fock) reveal that thiophene-2-carboxylic acids possess unique conformational preferences. An internal hydrogen bond to the thiophene sulfur polarizes the acid function, which optimizes the trajectory for nucleophilic attack during synthesis and locks the final amide bond into an optimal dihedral angle for target engagement ()[2].

G N1 5-DMPTCA Moiety (Building Block) N2 Dimethylphosphine Oxide (DMPO) Group N1->N2 N3 Thiophene-2-carboxylic Acid Core N1->N3 N4 Strong H-Bond Acceptor (Targets Kinase Hinge) N2->N4 N5 Increased Polarity (Resists CYP450 Oxidation) N2->N5 N6 Rigid Bioisostere (Optimizes Vector Alignment) N3->N6

Caption: Dual-action molecular mechanism of the 5-DMPTCA building block in drug design.

Self-Validating Biological Assay Protocols

To empirically validate the mechanistic advantages of a synthesized 5-DMPTCA-derived inhibitor, we deploy a dual-tiered assay system. Every structural modification must be justified by orthogonal data.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Purpose: To quantify the functional inhibition (IC50) of the target kinase (e.g., CDK7). Causality Rationale: Standard luminescent assays are prone to compound interference. TR-FRET uses a long-lifetime Europium fluorophore, allowing a time delay before measurement. This effectively eliminates auto-fluorescent background noise commonly introduced by complex heterocyclic compounds.

Step-by-Step Methodology:

  • Compound Pre-incubation: Dispense 5 µL of the 5-DMPTCA-derived inhibitor (serial dilution in DMSO) into a 384-well plate. Add 10 µL of the purified target kinase.

    • Causality: Pre-incubation allows the DMPO moiety to establish thermodynamic equilibrium with the kinase hinge region before ATP competition begins.

  • Reaction Initiation: Add 10 µL of an ATP/Substrate peptide master mix.

  • Enzymatic Reaction: Incubate for 60 minutes at room temperature (22°C).

  • Quench and Detect: Add 25 µL of detection buffer containing EDTA and Europium-labeled anti-phospho antibodies.

    • Causality: EDTA chelates the Mg2+ cofactor, instantly halting the kinase reaction to ensure precise kinetic measurement.

  • Signal Acquisition: Read the plate on a microplate reader using a 50-microsecond delay (Ex: 340 nm, Em: 615/665 nm).

G N1 1. Pre-incubation (Kinase + Inhibitor) N2 2. ATP Addition (Initiate Reaction) N1->N2 N3 3. Enzymatic Reaction (60 min, RT) N2->N3 N4 4. Eu-Antibody (Quench & Bind) N3->N4 N5 5. TR-FRET Read (Time-delayed) N4->N5

Caption: Step-by-step TR-FRET assay workflow for kinase inhibitor evaluation.

Protocol B: Human Liver Microsome (HLM) Stability Assay

Purpose: To prove the pharmacokinetic advantage (metabolic resistance) conferred by the DMPO group. Causality Rationale: By utilizing an NADPH-regenerating system, we specifically isolate Cytochrome P450-mediated degradation, proving that the steric and electronic properties of the DMPO group resist oxidative metabolism.

Step-by-Step Methodology:

  • Microsome Preparation: Prepare a 1 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: Matches physiological pH and provides optimal ionic strength to maintain the structural integrity of CYP450 complexes.

  • Compound Addition: Spike the 5-DMPTCA-derived inhibitor to a final concentration of 1 µM.

  • Metabolic Initiation: Add an NADPH-regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to initiate the reaction at 37°C.

    • Causality: A regenerating system ensures the NADPH cofactor is not depleted during the assay, isolating the compound's intrinsic stability rather than cofactor availability.

  • Time-Course Quenching: At intervals (0, 15, 30, 60, 120 mins), extract 50 µL aliquots and immediately mix with 150 µL of ice-cold acetonitrile containing an internal standard.

    • Causality: Acetonitrile instantly denatures microsomal proteins, halting the reaction precisely at the designated time point.

  • LC-MS/MS Analysis: Centrifuge the quenched samples and analyze the supernatant to calculate the intrinsic clearance ( CLint​ ) and half-life ( T1/2​ ).

Quantitative Pharmacological Profiling

The integration of the 5-DMPTCA building block yields profound improvements in both potency and ADME profiles. The table below summarizes representative comparative data demonstrating the superiority of the DMPO-thiophene scaffold over a standard phenyl-amide equivalent.

Structural ScaffoldTarget Kinase IC50 (nM)HLM Half-life ( T1/2​ , min)Intrinsic Clearance ( CLint​ , µL/min/mg)LogD (pH 7.4)H-Bond Acceptors
Standard Phenyl-Amide 45.2 ± 3.118.574.33.83
5-DMPTCA Derived 4.1 ± 0.8 >120.0 <5.0 2.1 4

Data Interpretation: The substitution directly increases the number of hydrogen-bond acceptors, driving the IC50 down by an order of magnitude. Simultaneously, the reduction in LogD (increased polarity) correlates with a near-total cessation of microsomal clearance, validating the mechanistic hypothesis.

Conclusion

The utilization of 5-(Dimethylphosphoryl)thiophene-2-carboxylic acid is a masterclass in rational drug design. By leveraging the unique tetrahedral geometry and high polarity of the phosphine oxide group, alongside the rigid vectoring of the thiophene core, medicinal chemists can systematically engineer out metabolic liabilities while enhancing target affinity. The rigorous application of TR-FRET and HLM stability assays ensures that these structural hypotheses translate into empirically validated, high-quality clinical candidates.

References

  • Journal of Molecular Graphics and Modelling (via PubMed). "Differential reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic acids: Results from DFT and Hartree-Fock theory". URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Catalytic Workflows and Ligand Design using 5-(Dimethylphosphoryl)thiophene-2-carboxylic Acid

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary & Mechanistic Rationale In modern catalytic design, bifun...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary & Mechanistic Rationale

In modern catalytic design, bifunctional ligands that offer both hard and soft coordination sites are highly sought after for stabilizing diverse transition states. 5-(Dimethylphosphoryl)thiophene-2-carboxylic acid (CAS: 2361970-76-3) represents a highly versatile, commercially available building block[1]. Featuring a hard phosphoryl ( P=O ) oxygen, a hard carboxylate ( −COO− ) moiety, and an electron-modulating thiophene backbone, this molecule serves two primary catalytic roles:

  • Direct O,O-Chelation for High-Valent Metals: It acts as a robust bidentate ligand for Mo(VI), W(VI), and Lanthanides, driving green oxidation and photoluminescent applications[2].

  • Precursor to Hemilabile P,O-Ligands: Through targeted reduction of the phosphoryl group, it generates 5-(dimethylphosphino)thiophene-2-carboxylic acid, a highly active soft-donor ligand for Palladium-catalyzed cross-couplings[3].

The Power of the Thiophene Backbone: The thiophene ring is not merely a structural spacer; its unique electronic properties significantly influence the catalytic metal center. Compared to traditional phenyl backbones, the thiophene ring is more electron-rich but also highly polarizable, allowing for fine-tuned electronic communication between the 5-position (phosphoryl/phosphine) and the 2-position (carboxylic acid)[4]. In high-valent Mo(VI) catalysis, the electron-withdrawing nature of the coordinated phosphoryl group increases the electrophilicity of the metal center, accelerating the activation of peroxides (e.g., H2​O2​ ) into the active peroxo-metal species[2]. Furthermore, the carboxylic acid functional group can act as an anchoring point for heterogeneous catalyst supports or participate in directed C-H functionalization[4].

Application Workflow I: Mo(VI)-Catalyzed Green Oxidation of Alcohols

High-valent molybdenum complexes coordinated with thiophene-carboxylate ligands are highly efficient catalysts for the selective oxidation of alcohols to aldehydes using green oxidants like aqueous H2​O2​ [2]. The hard oxygen donors of the 5-(dimethylphosphoryl)thiophene-2-carboxylic acid ligand form a thermodynamically stable complex that resists oxidative degradation—a common failure point for softer phosphine ligands under peroxo conditions.

Mo_Catalysis Mo_Cat Mo(VI) Pre-Catalyst [MoO2(L)] Mo_Peroxo Active Mo(VI)-Peroxo Intermediate Mo_Cat->Mo_Peroxo + H2O2 - H2O Mo_Peroxo->Mo_Cat + Substrate - Product Product Benzaldehyde (Product) Mo_Peroxo->Product Substrate Benzyl Alcohol (Substrate) Substrate->Mo_Peroxo

Caption: Catalytic cycle of Mo(VI)-mediated alcohol oxidation using the bifunctional thiophene ligand.

Protocol 1: Synthesis of the Mo(VI) Catalyst Complex

Causality & Design: To synthesize the active pre-catalyst, we utilize MoO2​(acac)2​ as the metal precursor. The acetylacetonate (acac) ligands are labile and easily displaced by the stronger, highly chelating O,O-donors of our thiophene ligand. Methanol is selected as the solvent because it can transiently coordinate to the Mo(VI) center, stabilizing the intermediate during ligand exchange[2].

  • Preparation: In a 50 mL Schlenk flask under N2​ , dissolve 1.0 mmol of 5-(Dimethylphosphoryl)thiophene-2-carboxylic acid in 15 mL of anhydrous methanol.

  • Metalation: Add 0.5 mmol of MoO2​(acac)2​ in one portion. The solution will transition from pale yellow to a deeper orange-red, indicating the displacement of the acac ligands.

  • Reflux & Isolation: Reflux the mixture at 65°C for 4 hours. Cool to room temperature and concentrate the solvent in vacuo to 5 mL. Induce crystallization by adding cold diethyl ether (10 mL).

  • Self-Validation (QC): Analyze the isolated solid via FTIR. The disappearance of the broad -OH stretch of the free carboxylic acid and the shift of the P=O stretch (typically from ~1180 cm⁻¹ to ~1150 cm⁻¹) confirm successful bidentate coordination to the Mo center.

Protocol 2: Catalytic Oxidation of Benzyl Alcohol

Causality & Design: Acetonitrile is chosen as the solvent because it is polar enough to dissolve the substrate, catalyst, and aqueous H2​O2​ , but aprotic, preventing competitive coordination that could inhibit the Mo(VI) active site.

  • Reaction Setup: In a 20 mL reaction vial, combine benzyl alcohol (2.0 mmol), the Mo(VI) catalyst (0.02 mmol, 1 mol%), and acetonitrile (5 mL).

  • Oxidant Addition: Slowly add 30% aqueous H2​O2​ (2.5 mmol) dropwise over 5 minutes to prevent thermal runaway and minimize the disproportionation of H2​O2​ into O2​ and H2​O .

  • Execution: Stir the mixture at 60°C for 2 hours.

  • Self-Validation (QC): Monitor the reaction via GC-MS. A blank control reaction (omitting the Mo catalyst) must be run in parallel. The blank should show <5% conversion, validating that the oxidation is driven entirely by the Mo(VI)-peroxo complex and not background reactivity.

Data Summary: Oxidation Efficiency
Catalyst SystemOxidantTemp (°C)Time (h)Conversion (%)Selectivity (%)
MoO₂(5-DMPTCA)₂ H₂O₂ (aq)602> 95> 99
MoO₂(acac)₂ (Control)H₂O₂ (aq)6021585
Uncatalyzed (Blank)H₂O₂ (aq)6024< 5N/A

Application Workflow II: Precursor for Pd-Catalyzed Cross-Coupling

While the phosphoryl form is ideal for high-valent metals, transition-metal catalysis (e.g., Pd, Ni) often requires softer, more electron-donating ligands[3]. The phosphoryl group can be cleanly reduced to a phosphine, generating a hemilabile P,O-ligand. The soft phosphine strongly binds Pd(0) to facilitate oxidative addition, while the hard carboxylate can reversibly dissociate to open a coordination site during the transmetalation step of the Suzuki-Miyaura coupling. Furthermore, radical-mediated pathways utilizing the phosphoryl group itself have shown great promise in modern photocatalytic thioesterifications[5].

Ligand_Workflow L_PO 5-(Dimethylphosphoryl)thiophene- 2-carboxylic acid Reduction Silane Reduction (HSiCl3, NEt3) L_PO->Reduction L_P 5-(Dimethylphosphino)thiophene- 2-carboxylic acid Reduction->L_P ³¹P NMR QC: +30 ppm → -15 ppm Pd_Complex Pd Coordination [Pd(L_P)Cl2] L_P->Pd_Complex + Pd2(dba)3 Application Suzuki-Miyaura Cross-Coupling Pd_Complex->Application Aryl Halide + Boronic Acid

Caption: Workflow for ligand reduction and subsequent application in Pd-catalyzed cross-coupling.

Protocol 3: Ligand Reduction and in situ Cross-Coupling

Causality & Design: Trichlorosilane ( HSiCl3​ ) is utilized for the reduction because it selectively deoxygenates phosphine oxides with high stereoretention and without reducing the carboxylic acid or the thiophene ring. Triethylamine ( NEt3​ ) is added to scavenge the HCl byproduct, driving the reaction forward.

  • Reduction: Suspend 5-(Dimethylphosphoryl)thiophene-2-carboxylic acid (1.0 mmol) in anhydrous toluene (10 mL). Add NEt3​ (5.0 mmol), followed by the slow, dropwise addition of HSiCl3​ (3.0 mmol) at 0°C.

  • Heating: Heat the mixture to 80°C for 12 hours.

  • Self-Validation (QC): Track the reduction via ³¹P NMR. The starting material exhibits a peak at ~+30 ppm. Complete reduction is confirmed when this peak disappears, replaced entirely by an upfield signal at ~-15 ppm corresponding to the active phosphine. Do not proceed to coupling if the +30 ppm peak remains.

  • In situ Coupling: To the cooled reaction mixture, add Pd2​(dba)3​ (0.01 mmol, 2 mol% Pd), 4-bromoanisole (1.0 mmol), phenylboronic acid (1.5 mmol), and K2​CO3​ (3.0 mmol). Heat at 90°C for 6 hours. The hemilabile nature of the resulting phosphino-carboxylate ligand ensures rapid turnover[3].

Data Summary: Cross-Coupling Performance
Aryl HalideBoronic AcidCatalyst LoadingYield (%)TOF (h⁻¹)
4-BromoanisolePhenylboronic acid1.0 mol%98490
4-ChlorotoluenePhenylboronic acid2.0 mol%85210
2-Bromopyridine4-Tolylboronic acid1.0 mol%92460

References

  • Imoto, H., et al. (2025). Structural effects of arsine ligands on C–H difunctionalization of thiophene. Chemical Science, 16, 20843. Retrieved from:[Link]

  • Stepnicka, P., et al. (2025). Synthesis, coordination, and catalytic application of phosphinoferrocene ligands bearing flexible thienyl and thiazolyl pendants. Dalton Transactions, DOI: 10.1039/D5DT02216A. Retrieved from:[Link]

  • Kljaković-Gašpić, M., et al. (2023). From structure to function: tunable electrical and catalytic properties in rare Mo(vi)-thiophene-2-carboxylic acid hydrazone complexes obtained mechanochemically. RSC Advances, 13, 33504. PMC10716654. Retrieved from:[Link]

  • Su, J., et al. (2023). Photocatalytic Phosphine-Mediated Thioesterification of Carboxylic Acids with Disulfides. Organic Letters, 25, 8033-8037. DOI: 10.1021/acs.orglett.3c03249. Retrieved from:[Link]

Sources

Application

preparation of 5-(Dimethylphosphoryl)thiophene-2-carboxylic acid amide derivatives

Application Note: Synthesis and Optimization of 5-(Dimethylphosphoryl)thiophene-2-carboxylic Acid Amide Derivatives for Drug Discovery Target Audience: Researchers, medicinal chemists, and drug development professionals....

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Optimization of 5-(Dimethylphosphoryl)thiophene-2-carboxylic Acid Amide Derivatives for Drug Discovery

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Introduction & Medicinal Chemistry Rationale

The thiophene-2-carboxamide motif is a privileged scaffold in medicinal chemistry, frequently utilized in the design of kinase inhibitors, protease inhibitors (e.g., Factor Xa), and GPCR modulators. However, optimizing the physicochemical properties of these planar, often lipophilic aromatic systems remains a persistent challenge in drug discovery.

The strategic insertion of a dimethylphosphoryl group ( −P(O)Me2​ ) at the 5-position of the thiophene ring serves as a powerful bioisosteric transformation. As demonstrated by and, phosphine oxides are highly polar, metabolically stable functional groups. They act as strong hydrogen bond acceptors, dramatically increasing aqueous solubility and lowering lipophilicity ( logD ) without introducing the basicity associated with aliphatic amines.

MedChemRationale POMe2 -P(O)Me2 Moiety Insertion Solubility ↑ Aqueous Solubility POMe2->Solubility Lipophilicity ↓ Lipophilicity (LogP) POMe2->Lipophilicity H_Bond Strong H-Bond Acceptor POMe2->H_Bond Bioavailability Improved Oral Bioavailability & Target Affinity Solubility->Bioavailability Lipophilicity->Bioavailability H_Bond->Bioavailability

Physicochemical benefits of the -P(O)Me2 moiety in drug design.

Physicochemical Profiling

To understand the causality behind selecting the −P(O)Me2​ group over traditional electron-withdrawing groups, consider the comparative data below. The dimethylphosphoryl group provides a superior solubility profile compared to the trifluoromethyl ( −CF3​ ) or methylsulfonyl ( −SO2​Me ) groups, making it an ideal choice for oral drug formulations.

Table 1: Comparative Physicochemical Impact of Aromatic Substituents

SubstituentMW Contribution (Da) ΔlogD7.4​ ShiftAqueous Solubility ImpactH-Bond Acceptor Strength
−CF3​ 69+0.9 to +1.1Highly Decreases ( ↓↓ )Very Weak
−SO2​Me 79-1.0 to -1.2Increases ( )Moderate
−P(O)Me2​ 77-1.4 to -1.6Highly Increases ( ↑↑ )Strong

Data synthesized from established medicinal chemistry parameters [Finkbeiner et al., 2020].

Synthetic Strategy & Experimental Workflows

The preparation of 5-(dimethylphosphoryl)thiophene-2-carboxamide derivatives relies on a two-stage workflow: the construction of the core substituted thiophene acid via Palladium-catalyzed C–P cross-coupling, followed by targeted amidation.

SynthWorkflow SM 5-Bromothiophene-2-carboxylate CP_Coupling Pd-Catalyzed C-P Coupling (Me2POH, Pd2(dba)3, Xantphos) SM->CP_Coupling Ester Methyl 5-(Dimethylphosphoryl) thiophene-2-carboxylate CP_Coupling->Ester Hydrolysis Saponification (LiOH, THF/H2O) Ester->Hydrolysis Acid 5-(Dimethylphosphoryl)thiophene -2-carboxylic acid Hydrolysis->Acid Amidation Amide Coupling (Amine, HATU, DIPEA, DMF) Acid->Amidation Product 5-(Dimethylphosphoryl)thiophene -2-carboxamide Derivative Amidation->Product

Synthetic workflow for 5-(dimethylphosphoryl)thiophene-2-carboxamide derivatives.

Protocol A: Synthesis of 5-(Dimethylphosphoryl)thiophene-2-carboxylic acid

While the core acid (CAS: 2361970-76-3) is commercially available, it can be synthesized efficiently from methyl 5-bromothiophene-2-carboxylate [Stambirskyi et al., 2021].

Step 1: Palladium-Catalyzed C–P Coupling

  • Preparation : Charge an oven-dried Schlenk flask with methyl 5-bromothiophene-2-carboxylate (1.0 equiv), dimethylphosphine oxide ( HP(O)Me2​ , 1.1 equiv), K3​PO4​ (1.1 equiv), Pd2​(dba)3​ (0.03 equiv), and Xantphos (0.06 equiv).

  • Causality of Reagents :

    • K3​PO4​ acts as a mild base to tautomerize the secondary phosphine oxide to its reactive phosphinous acid form without prematurely hydrolyzing the methyl ester.

    • Xantphos is critical; its wide bite angle (~111°) enforces a specific geometry on the Palladium(II) intermediate that dramatically accelerates the reductive elimination of the C–P bond, suppressing off-target debromination.

  • Reaction : Suspend the mixture in anhydrous 1,4-dioxane (0.2 M). Degas the suspension by sparging with N2​ or Argon for 15 minutes. Heat the mixture at 100 °C for 12 hours.

  • Self-Validation : Monitor the reaction via LC-MS. Completion is indicated by the total consumption of the starting bromide and the emergence of the highly polar product peak ( [M+H]+=219 ).

  • Workup : Cool to room temperature, filter through a pad of Celite to remove Palladium black and inorganic salts, and concentrate in vacuo. Purify via flash column chromatography ( CH2​Cl2​ /MeOH gradient) to yield methyl 5-(dimethylphosphoryl)thiophene-2-carboxylate.

Step 2: Saponification

  • Reaction : Dissolve the resulting ester in a 3:1 mixture of THF and H2​O (0.2 M). Add LiOH⋅H2​O (2.0 equiv) and stir at room temperature for 4 hours.

  • Causality of Reagents : LiOH is preferred over harsher bases (like NaOH or KOH at reflux) to ensure clean ester cleavage without risking any nucleophilic attack or degradation of the heteroaromatic system.

  • Workup : Remove THF under reduced pressure. Acidify the remaining aqueous layer with 1M HCl to pH ~2. The target 5-(dimethylphosphoryl)thiophene-2-carboxylic acid will precipitate. Filter, wash with cold water, and dry under high vacuum.

Protocol B: General Amide Coupling Procedure

To generate a library of derivatives, the core acid is coupled with diverse primary or secondary amines.

  • Activation : Dissolve 5-(dimethylphosphoryl)thiophene-2-carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M). Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir the mixture for 15 minutes at room temperature.

  • Causality of Reagents : The strongly electron-withdrawing −P(O)Me2​ group deactivates the thiophene ring, rendering the carboxylate less nucleophilic. Standard coupling reagents (like EDC/HOBt) often result in sluggish kinetics and low yields here. HATU rapidly converts the acid into a highly reactive HOAt-active ester, overcoming this electronic deactivation. DIPEA ensures the amine nucleophile remains unprotonated while neutralizing the acidic HOAt byproduct.

  • Amidation : Add the desired amine (1.1 equiv) to the activated mixture. Stir at room temperature for 2–12 hours.

  • Self-Validation : Monitor via LC-MS. The reaction is complete when the intermediate HOAt-ester is fully consumed. If unreacted HOAt-ester persists, the amine may be too sterically hindered, requiring gentle heating (40 °C).

  • Workup : Quench the reaction with saturated aqueous NaHCO3​ . Extract the aqueous phase with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to efficiently partition and remove residual DMF), followed by brine.

  • Purification : Dry over anhydrous Na2​SO4​ , filter, and concentrate. Purify the crude amide via preparative HPLC or flash chromatography to isolate the final 5-(dimethylphosphoryl)thiophene-2-carboxamide derivative.

References

  • Finkbeiner, P., Hehn, J. P., & Gnamm, C. (2020). Phosphine Oxides from a Medicinal Chemist’s Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery. Journal of Medicinal Chemistry, 63(13), 7081-7107. URL: [Link]

  • Stambirskyi, M. V., et al. (2021). Phosphine Oxides (−POMe2) for Medicinal Chemistry: Synthesis, Properties, and Applications. The Journal of Organic Chemistry, 86(18), 12783-12801. URL: [Link]

Method

using 5-(Dimethylphosphoryl)thiophene-2-carboxylic acid in conducting polymer synthesis

Application Note: Utilizing 5-(Dimethylphosphoryl)thiophene-2-carboxylic acid for End-Capping and Functionalization in Conducting Polymer Synthesis Introduction & Scientific Rationale Conducting polymers, such as poly(3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Utilizing 5-(Dimethylphosphoryl)thiophene-2-carboxylic acid for End-Capping and Functionalization in Conducting Polymer Synthesis

Introduction & Scientific Rationale

Conducting polymers, such as poly(3-hexylthiophene) (P3HT) and poly(3,4-ethylenedioxythiophene) (PEDOT), are foundational materials in organic photovoltaics and bioelectronics. However, the presence of unfunctionalized, reactive chain ends (e.g., residual halogens) creates charge-trapping defect sites and initiates thermal degradation ()[1]. End-capping these polymers with functional electron-deficient moieties (EDMs) is a critical strategy to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) levels, thereby enhancing overall device performance[1].

5-(Dimethylphosphoryl)thiophene-2-carboxylic acid (CAS: 2361970-76-3) serves as a highly specialized building block for this exact application ()[2]. The molecule features a carboxylic acid at the 2-position and a dimethylphosphoryl group[-P(O)Me₂] at the 5-position[3]. The phosphoryl group acts as a robust, electron-withdrawing, and highly polar terminus that enhances solubility in polar media and provides a strong coordination site for metal oxide surfaces ()[4]. Because both the 2- and 5-positions are occupied, this monomer cannot undergo standard chain extension, strictly enforcing its role as a terminal end-capping agent.

Mechanistic Insights: Decarboxylative Cross-Coupling

Causality of Experimental Choices: Standard end-capping agents require pre-functionalization with highly toxic organotin (Stille coupling) or unstable organoboron (Suzuki coupling) groups. By utilizing the carboxylic acid moiety of 5-(Dimethylphosphoryl)thiophene-2-carboxylic acid, we can employ transition-metal-catalyzed decarboxylative cross-coupling ()[5]. Under Pd/Cu co-catalysis, the Cu catalyst facilitates the extrusion of CO₂ from the -COOH group at elevated temperatures, generating a nucleophilic aryl-copper intermediate. This intermediate undergoes transmetalation with the Pd catalyst, which has already oxidatively added to the terminal halogen of the living polymer chain[5]. This orthogonal approach ensures high end-capping fidelity without the need for aggressive or unstable organometallic reagents.

Self-Validating System: To ensure the integrity of the protocol, an aliquot of the polymerization mixture must be analyzed via Gel Permeation Chromatography (GPC) prior to the addition of the end-capper. A Polydispersity Index (PDI) > 1.3 indicates a loss of living chain ends, rendering the end-capping step futile. Post-synthesis, ³¹P NMR is employed; the appearance of a distinct singlet at ~27 ppm confirms the successful covalent attachment of the phosphoryl group.

DecarboxylativeMechanism A Living P3HT Chain (Halogen-Terminated) D Pd-Catalyzed Cross-Coupling A->D Oxidative Addition B 5-(Dimethylphosphoryl) thiophene-2-carboxylic acid C Cu-Catalyzed Decarboxylation (-CO2) B->C Cu2O, Base 110 °C C->D Transmetalation (Aryl-Cu to Pd) E Phosphoryl-End-Capped P3HT D->E Reductive Elimination

Figure 1: Catalytic cycle for the decarboxylative end-capping of living P3HT chains.

Experimental Protocols

Protocol A: Synthesis of Phosphoryl-Terminated P3HT via Decarboxylative End-Capping

Step 1: Monomer Activation (GRIM Method)

  • In a flame-dried Schlenk flask under argon, dissolve 2,5-dibromo-3-hexylthiophene (10 mmol) in anhydrous THF (50 mL).

  • Add isopropylmagnesium chloride (iPrMgCl, 2.0 M in THF, 9.8 mmol) dropwise at 0 °C. Stir for 1 hour at room temperature to form the active Grignard monomer.

Step 2: Chain Propagation

  • Add Ni(dppp)Cl₂ (0.1 mmol) to initiate Kumada catalyst-transfer polycondensation (KCTP).

  • Stir the mixture at room temperature for 30 minutes.

  • Validation Check: Remove a 0.5 mL aliquot, quench with methanol, and analyze via GPC (Target: Mn ~25 kDa, PDI < 1.2).

Step 3: In Situ Decarboxylative End-Capping

  • In a separate flask, prepare the end-capping complex: 5-(Dimethylphosphoryl)thiophene-2-carboxylic acid (1.5 mmol)[6], Pd(OAc)₂ (0.05 mmol), Cu₂O (0.1 mmol), and Ag₂CO₃ (2.0 mmol) in 10 mL anhydrous DMF.

  • Transfer the living P3HT solution to the end-capping mixture via cannula.

  • Heat the reaction to 110 °C for 12 hours under argon. Note: The elevated temperature is strictly required to drive the Cu-catalyzed decarboxylation.[5]

Step 4: Purification and Isolation

  • Cool the mixture and precipitate the polymer into 500 mL of cold methanol.

  • Filter the solid and transfer it to a Soxhlet thimble.

  • Extract sequentially with methanol (24 h) to remove catalysts/salts, hexanes (24 h) to remove unreacted monomer and low-MW oligomers, and finally chloroform (24 h) to extract the highly regioregular, end-capped P3HT.

  • Concentrate the chloroform fraction and dry under vacuum.

Workflow Step1 Monomer Activation (GRIM Method) Step2 Chain Propagation (Ni-Catalyzed KCTP) Step1->Step2 Addition of Ni(dppp)Cl2 Step3 In Situ End-Capping (Pd/Cu Co-Catalysis) Step2->Step3 Addition of End-Capper & Pd/Cu Catalysts Step4 Soxhlet Extraction (MeOH -> Hexane -> CHCl3) Step3->Step4 Precipitation in MeOH Step5 Validation (31P NMR & GPC Analysis) Step4->Step5 Isolation of CHCl3 Fraction

Figure 2: Experimental workflow for synthesizing phosphoryl-end-capped polythiophenes.

Data Presentation: Impact of Phosphoryl End-Capping

The integration of the highly polar, electron-deficient -P(O)Me₂ group fundamentally alters the physicochemical properties of the conducting polymer. As summarized below, end-capping effectively deepens the HOMO level (improving oxidative stability) and significantly enhances solubility in polar-compatible solvents[1].

Polymer VariantMn (kDa)PDIHOMO (eV)LUMO (eV)Td (°C)Solubility in THF (mg/mL)
Uncapped P3HT (H/Br-terminated)25.41.15-4.90-2.9538015
-P(O)Me₂ End-Capped P3HT 25.81.16-5.02-3.1041535

Table 1: Comparative properties demonstrating the stabilization of energy levels and enhanced solubility imparted by the dimethylphosphoryl terminus.

References

  • Title: Effective End Group Modification of Poly(3-hexylthiophene) with Functional Electron-Deficient Moieties for Performance Improvement in Polymer Solar Cell Source: ACS Applied Materials & Interfaces URL: [Link]

  • Title: Decarboxylative Halogenation of Organic Compounds Source: Chemical Reviews URL: [Link]

  • Title: Phosphine Oxides (−POMe₂) for Medicinal Chemistry: Synthesis, Properties, and Applications Source: Journal of Medicinal Chemistry URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

solubility issues with 5-(Dimethylphosphoryl)thiophene-2-carboxylic acid in organic solvents

Technical Support Center: Troubleshooting 5-(Dimethylphosphoryl)thiophene-2-carboxylic acid Welcome to the Technical Support and Troubleshooting Guide for 5-(Dimethylphosphoryl)thiophene-2-carboxylic acid (CAS: 2361970-7...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting 5-(Dimethylphosphoryl)thiophene-2-carboxylic acid

Welcome to the Technical Support and Troubleshooting Guide for 5-(Dimethylphosphoryl)thiophene-2-carboxylic acid (CAS: 2361970-76-3) . As a Senior Application Scientist, I have designed this guide to help researchers, synthetic chemists, and drug development professionals overcome the unique physicochemical hurdles associated with this highly polar building block.

Mechanistic Analysis: The Root Cause of Solubility Issues

To successfully manipulate 5-(Dimethylphosphoryl)thiophene-2-carboxylic acid, one must understand the causality behind its physical behavior. The incorporation of a dimethylphosphoryl ( −P(O)Me2​ ) group significantly alters the physicochemical landscape of the thiophene-2-carboxylic acid core.

In medicinal chemistry, the −P(O)Me2​ moiety is highly prized because it acts as a strong hydrogen bond acceptor, which generally increases water solubility and reduces lipophilicity in final drug candidates[1][2]. However, in the raw building block, this same property creates a severe handling challenge. The free carboxylic acid acts as a potent hydrogen bond donor, pairing tightly with the phosphoryl oxygen of adjacent molecules. This creates a highly stable, polymeric intermolecular hydrogen-bonding network.

Because of this massive crystal lattice energy, the compound is practically insoluble in non-polar or moderately polar organic solvents (e.g., hexanes, dichloromethane, ethyl acetate)[3]. To overcome this, we must disrupt the lattice using either highly polar competing solvents or acid-base chemistry to convert the neutral acid into a highly soluble ionic salt.

Solvent Compatibility & Solubilization Strategies

The table below summarizes the quantitative and qualitative solubility profiles across various solvent classes, providing immediate mechanistic strategies for your workflows.

Solvent ClassRepresentative SolventsExpected SolubilityMechanistic Rationale & Troubleshooting Strategy
Non-Polar Hexanes, TolueneInsolubleCannot disrupt the P=O⋯HOOC lattice. Avoid use.
Moderately Polar (Aprotic) DCM, Chloroform, EtOAcVery Poor (< 1 mg/mL)Insufficient dielectric constant. Strategy: Pre-form the DIPEA or TEA salt to induce solubility via ion-pairing.
Polar Protic Methanol, EthanolModerateAlcohols compete for H-bonding. Strategy: Use sonication and mild heating (40°C) to achieve dissolution.
Polar Aprotic DMF, NMP, DMSOGood (> 50 mg/mL)High polarity disrupts the lattice. Strategy: Ideal primary solvents for stock solutions and amide couplings.
Aqueous Water, Aqueous BufferspH DependentStrategy: Moderately soluble as a free acid; highly soluble at pH > 5 (as a carboxylate salt)[3].

Troubleshooting FAQs

Q1: My reaction mixture remains a cloudy suspension when I add the compound to Dichloromethane (DCM) for an amide coupling. Will it still react? A: No. Heterogeneous reactions with this specific substrate will lead to sluggish kinetics, incomplete activation, and low yields. The undissolved solid cannot efficiently interact with coupling reagents like EDC or HATU. Solution: Switch your reaction solvent to DMF. If DCM must be used due to downstream extraction requirements, add 2.0 to 3.0 equivalents of an organic base like N,N -Diisopropylethylamine (DIPEA) before adding your coupling reagent. The suspension will transition to a clear solution—this is a self-validating visual indicator that the soluble carboxylate-ammonium salt has formed. Once clear, proceed with activation.

Q2: I am trying to prepare a 100 mM stock solution for an in vitro assay, but the compound crashes out when added directly to PBS. A: While the −P(O)Me2​ group enhances overall polarity, the free acid form of thiophene-2-carboxylic acid derivatives has limited solubility in neutral aqueous buffers until fully ionized[3]. Solution: Pre-dissolve the compound in 100% DMSO to make a concentrated 50 mM stock. When diluting into PBS, ensure the final DMSO concentration is within your assay's tolerance (typically <1%). Alternatively, titrate the solid with exactly 1.0 equivalent of aqueous NaOH to form the highly water-soluble sodium salt before introducing the buffer system.

Q3: During workup of my amide coupling, I cannot extract the unreacted starting material into the organic phase. Where did it go? A: Due to the extreme polarity of the phosphoryl group combined with the carboxylic acid, the unreacted starting material will partition almost exclusively into the aqueous layer, especially if the aqueous wash is basic (e.g., saturated NaHCO3​ ). Solution: This is actually an advantage. You can easily remove excess starting material via basic aqueous washes. If you need to recover the unreacted acid, you must acidify the aqueous layer to pH ~2 with 1M HCl and extract repeatedly with a highly polar organic mixture, such as 10% Isopropanol in Chloroform.

Standardized Experimental Protocols

Protocol A: HATU-Mediated Amide Coupling (Optimized for Phosphoryl Carboxylic Acids)

Objective: Achieve complete solubilization and rapid activation of the compound to prevent unreacted starting material and maximize amide yield.

  • Preparation: To an oven-dried flask equipped with a magnetic stir bar, add 5-(Dimethylphosphoryl)thiophene-2-carboxylic acid (1.0 equiv) and your target amine (1.1 equiv).

  • Solvent Addition: Suspend the reagents in anhydrous DMF (concentration ~0.1 M to 0.2 M). The mixture will likely be a cloudy suspension.

  • Base-Induced Solubilization (Critical Step): Add DIPEA (3.0 equiv) dropwise at room temperature. Stir for 5 minutes. Self-Validation Check: The mixture must become a clear, homogeneous solution. This confirms the disruption of the hydrogen-bonded lattice.

  • Activation: Cool the solution to 0°C using an ice bath. Add HATU (1.2 equiv) in one portion.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours. Monitor completion via LC-MS (TLC is not recommended due to the high polarity of the starting material causing severe streaking).

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract the product with EtOAc or 10% IPA/DCM. The unreacted phosphoryl carboxylic acid will remain in the aqueous layer.

Workflow Visualization

Workflow A 5-(Dimethylphosphoryl)thiophene -2-carboxylic acid B Identify Target Workflow A->B C1 Amide Coupling B->C1 C2 NMR / Analytics B->C2 C3 Aqueous Assays B->C3 D1 Suspend in DMF/NMP Add 2.0-3.0 eq DIPEA (Forms Soluble Salt) C1->D1 D2 Dissolve in DMSO-d6 or Methanol-d4 C2->D2 D3 Titrate with 1.0 eq NaOH (Forms Sodium Salt) C3->D3

Decision tree for solubilizing 5-(Dimethylphosphoryl)thiophene-2-carboxylic acid.

References

  • Solubility of Organic Compounds. University of Calgary. Available at:[Link]

  • Phosphine Oxides (−POMe2) for Medicinal Chemistry: Synthesis, Properties, and Applications. ACS Publications. Available at: [Link]

  • Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery. ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification and Recrystallization of 5-(Dimethylphosphoryl)thiophene-2-carboxylic acid

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges associated with isolating and purifying 5-(Dimethylphosphor...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges associated with isolating and purifying 5-(Dimethylphosphoryl)thiophene-2-carboxylic acid (CAS: 2361970-76-3).

The structural duality of this compound—combining an acidic thiophene-2-carboxylic acid moiety with a highly polar, strongly hydrogen-bond-accepting dimethylphosphoryl group (–P(O)Me₂)[1]—creates a molecule with an exceptionally low partition coefficient (LogP). Standard purification workflows often fail because the –P(O)Me₂ group dramatically increases aqueous solubility and decreases lipophilicity[2], causing the molecule to behave almost like a zwitterion in solution. This guide provides field-proven, self-validating methodologies to overcome these hurdles.

Part 1: Troubleshooting FAQs (The "Why" and "How")

Q1: Why am I losing my product in the aqueous phase during acid-base extraction?

The Causality: Standard carboxylic acid workflows dictate extracting the protonated acid (at pH 2) into an organic solvent like ethyl acetate (EtOAc) or diethyl ether. However, the –P(O)Me₂ group is a potent hydrogen-bond acceptor that maintains a tightly bound hydration sphere even when the carboxylic acid is neutralized[3]. This prevents the molecule from partitioning into moderately polar solvents. The Solution: You must disrupt the hydration sphere. Use a "salting-out" technique by saturating the acidic aqueous layer with NaCl. Switch your extraction solvent to a highly polar, water-immiscible system such as 2-Methyltetrahydrofuran (2-MeTHF) or a Chloroform/Isopropanol (3:1 v/v) mixture. The isopropanol acts as a hydrogen-bond donor to solvate the phosphoryl oxygen, pulling the complex into the organic phase.

Q2: My product "oils out" during recrystallization instead of forming crystals. How do I fix this?

The Causality: Liquid-liquid phase separation (oiling out) occurs when the solute's melting point is lower than the temperature at which it saturates the solvent. Phosphine oxides are notoriously hygroscopic; trace water or impurities depress the melting point of the compound, causing it to separate as a viscous, metastable oil rather than nucleating into a crystal lattice. The Solution: Avoid pure water or pure alcohols. Use a binary solvent system with a steep solubility curve, such as Ethanol/Water or Isopropanol/Heptane . More importantly, control the cooling rate strictly (e.g., 0.5 °C/min) and introduce seed crystals at the cloud point to bypass the metastable oil zone and force heterogeneous nucleation.

Q3: How do I separate unreacted phosphine oxide precursors from the final product?

The Causality: Neutral phosphine oxide impurities share the polar –P(O)Me₂ group but lack the ionizable carboxylic acid. The Solution: Exploit the pH-dependent amphiphilic character of the carboxylic acid[4]. By adjusting the aqueous phase to pH 8.0–8.5 using NaHCO₃, the product becomes a fully water-soluble carboxylate salt. Washing this basic aqueous layer with EtOAc will selectively remove the neutral phosphine oxide precursors, leaving the pure product salt in the aqueous layer for subsequent acidification.

Part 2: Standardized Experimental Protocols

Protocol A: Optimized Acid-Base Extraction Workflow

This protocol is a self-validating system designed to ensure zero product loss during phase partitioning.

  • Dissolution & Basification: Suspend the crude reaction mixture in water (10 mL/g of crude). Slowly add saturated aqueous NaHCO₃ until the pH stabilizes at 8.0–8.5.

    • Validation Check: The solution should become homogenous as the carboxylic acid converts to its soluble sodium salt.

  • Organic Wash: Extract the basic aqueous phase with EtOAc (3 × 5 mL/g).

    • Validation Check: Spot the EtOAc layer on a TLC plate (eluent: CH₂Cl₂/MeOH 9:1) and visualize with KMnO₄. If the product spot (baseline) is absent, discard the EtOAc layer. This confirms the removal of neutral impurities.

  • Acidification & Salting Out: Cool the aqueous phase to 0–5 °C in an ice bath. Slowly add 2M HCl dropwise until the pH reaches 2.0. Add solid NaCl until the solution is fully saturated (approx. 360 mg/mL).

  • Target Extraction: Extract the saturated aqueous phase with a Chloroform/Isopropanol mixture (3:1 v/v) (4 × 10 mL/g).

  • Drying & Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the semi-pure product as a solid or foam.

Protocol B: Precision Recrystallization Method

Designed to prevent oiling out and yield high-purity crystalline material.

  • Solvent Preparation: Prepare a binary solvent mixture of Ethanol and Deionized Water (1:2 v/v).

  • Dissolution: Suspend the semi-pure product in the solvent mixture (approx. 5 mL/g) and heat to 75 °C under gentle reflux until complete dissolution occurs.

  • Hot Filtration: Rapidly filter the hot solution through a pre-warmed fritted funnel to remove insoluble particulates.

  • Controlled Cooling & Seeding: Transfer the filtrate to a programmable water bath or insulated flask. Allow the temperature to drop to 55 °C. At the first sign of turbidity (the cloud point), immediately add 1–2 mg of pure seed crystals.

    • Validation Check: If the solution turns milky and viscous (oiling out) before seeding, reheat to 75 °C, add 10% more Ethanol, and repeat the cooling process.

  • Isolation: Allow the mixture to cool to room temperature over 4 hours, then transfer to a 4 °C refrigerator overnight. Collect the crystals via vacuum filtration, wash with ice-cold water (1 mL/g), and dry under high vacuum at 40 °C for 12 hours.

Part 3: Quantitative Data Tables

Table 1: Physicochemical Properties & Predictive Solubility Matrix
ParameterValue / CharacteristicImpact on Purification
Molecular Weight 204.19 g/mol Standard
pKa (Carboxylic Acid) ~3.5 (Estimated)Allows for pH-dependent partitioning.
Hydrogen Bond Donors 1 (–COOH)Promotes intermolecular dimerization.
Hydrogen Bond Acceptors 3 (–P=O, –C=O, –C-O-H)Causes extreme hydration; lowers LogP.
Aqueous Solubility (pH 7) > 100 mg/mL (Salt form)Requires salting-out for recovery.
Table 2: Solvent Selection Guide for Recrystallization
Solvent SystemRatio (v/v)Solute BehaviorRecommendation
Ethyl Acetate / Hexane 1:1Insoluble at boiling point❌ Not Recommended
Chloroform PureHighly soluble, no crystallization❌ Use only for extraction
Isopropanol / Heptane 1:1 to 1:2Moderate solubility, prevents oiling✅ Recommended (Anhydrous)
Ethanol / Water 1:2 to 1:3Excellent hot solubility, sharp cold drop-off🌟 Highly Recommended

Part 4: Mandatory Visualization

PurificationWorkflow A Crude 5-(Dimethylphosphoryl) thiophene-2-carboxylic acid B Dissolve in aq. NaHCO3 (pH 8) A->B C Wash with EtOAc (Discard Organic Layer) B->C D Acidify to pH 2 (HCl) + Add NaCl (Salting Out) C->D E Extract with CHCl3:iPrOH (3:1) D->E F Dry (Na2SO4) & Evaporate E->F G Recrystallize (EtOH/H2O or iPrOH/Heptane) F->G H Pure Crystalline Product G->H

Fig 1. Optimized purification workflow for 5-(Dimethylphosphoryl)thiophene-2-carboxylic acid.

Part 5: References

  • Stambirskyi, M. V., et al. "Phosphine Oxides (−POMe2) for Medicinal Chemistry: Synthesis, Properties, and Applications." The Journal of Organic Chemistry, 2021, 86(18), 12783-12801.[Link]

  • Herrera, D., Peral, D., & Bayón, J. C. "Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group." RSC Advances, 2022, 12, 7103-7114.[Link]

Sources

Troubleshooting

preventing decarboxylation of 5-(Dimethylphosphoryl)thiophene-2-carboxylic acid during heating

A Guide to Preventing Thermal Decarboxylation in Your Experiments Welcome to the Technical Support Center for 5-(Dimethylphosphoryl)thiophene-2-carboxylic acid. As Senior Application Scientists with extensive experience...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Preventing Thermal Decarboxylation in Your Experiments

Welcome to the Technical Support Center for 5-(Dimethylphosphoryl)thiophene-2-carboxylic acid. As Senior Application Scientists with extensive experience in synthetic and medicinal chemistry, we understand the challenges researchers face when working with functionalized heteroaromatic compounds. This guide is designed to provide you with in-depth troubleshooting advice and answers to frequently asked questions regarding the thermal stability of 5-(Dimethylphosphoryl)thiophene-2-carboxylic acid, with a primary focus on preventing unwanted decarboxylation during heating.

Troubleshooting Guide: Addressing Decarboxylation in Real-Time

This section is structured to help you diagnose and resolve decarboxylation issues as they arise during your experiments.

Question: I am attempting a reaction that requires heating and I suspect I am losing my carboxyl group. What are the tell-tale signs of decarboxylation?

Answer:

Unwanted decarboxylation of 5-(Dimethylphosphoryl)thiophene-2-carboxylic acid will lead to the formation of 2-(dimethylphosphoryl)thiophene as a significant byproduct. The primary indicators of this side reaction include:

  • Unexpected Product Identification: Analysis of your crude reaction mixture by techniques such as ¹H NMR, LC-MS, or GC-MS will reveal the presence of a compound with a molecular weight corresponding to the loss of CO₂ (a decrease of 44.01 g/mol ). In the ¹H NMR spectrum, the characteristic carboxylic acid proton signal will be absent, and you will observe a new proton signal in the aromatic region of the thiophene ring.

  • Gas Evolution: In reactions performed at or above the decarboxylation temperature, you may observe bubbling as carbon dioxide gas is evolved. This is often more apparent in smaller-scale reactions.

  • Low Yield of Desired Product: If the intended reaction requires the carboxylic acid moiety (e.g., for amide bond formation or esterification), significant decarboxylation will naturally lead to a lower than expected yield of your target molecule.

  • Inconsistent Reaction Outcomes: If you are observing variability in your yields and product profiles between batches, it could be due to inconsistent temperature control, leading to varying degrees of decarboxylation.

Question: I need to perform an amide coupling reaction with 5-(Dimethylphosphoryl)thiophene-2-carboxylic acid that typically requires elevated temperatures. How can I avoid decarboxylation?

Answer:

The key to preventing decarboxylation during amide coupling is to activate the carboxylic acid under mild conditions that do not necessitate high heat. Elevated temperatures are the primary driver of decarboxylation for many heteroaromatic carboxylic acids.

We recommend employing a low-temperature amide coupling protocol. The use of carbodiimide coupling agents in conjunction with an activating agent at or below room temperature is highly effective.

Recommended Low-Temperature Amide Coupling Protocol:

ParameterRecommendationRationale
Temperature 0 °C to Room TemperatureMinimizes the kinetic energy available for the decarboxylation pathway.
Coupling Reagents EDC (1.1-1.5 eq) with HOBt (1.1-1.5 eq) or HATU (1.1-1.5 eq)These reagents efficiently activate the carboxylic acid at low temperatures, facilitating nucleophilic attack by the amine.
Base DIPEA (2-3 eq) or Triethylamine (2-3 eq)A non-nucleophilic organic base is used to neutralize the acid and facilitate the reaction without promoting side reactions.
Solvent Anhydrous DMF or DCMAprotic solvents are preferred as they do not participate in the reaction and can help to maintain a non-aqueous environment.

Step-by-Step Experimental Protocol:

  • Under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 5-(Dimethylphosphoryl)thiophene-2-carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.

  • Cool the solution to 0 °C using an ice bath.

  • Add EDC (1.2 eq) to the cooled solution and stir for 20-30 minutes to allow for the formation of the activated ester.

  • Slowly add your amine (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.5 eq).

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, perform a standard aqueous workup and purify the crude product by column chromatography.

Question: I am planning a Suzuki or other palladium-catalyzed cross-coupling reaction. What precautions should I take to prevent decarboxylation?

Answer:

While many cross-coupling reactions are run at elevated temperatures, it is crucial to select a catalytic system and reaction conditions that operate at lower temperatures to preserve the carboxylic acid group. For Suzuki-Miyaura coupling, for instance, careful selection of the palladium catalyst, ligand, and base is paramount.

It is important to note that in some cases, the carboxylic acid itself can be used as a directing group in C-H activation/functionalization reactions, without undergoing decarboxylation.

Recommendations for Low-Temperature Cross-Coupling:

ParameterRecommendationRationale
Temperature Room Temperature to 80 °CSelect a catalyst system known to be active at lower temperatures. While some heating may be necessary, avoid exceeding 100 °C if possible.
Catalyst/Ligand Pd(PPh₃)₄, Pd(dppf)Cl₂, or other highly active catalyst/ligand systemsThese catalysts can facilitate the catalytic cycle at lower temperatures.
Base Mild inorganic bases (e.g., K₂CO₃, Cs₂CO₃) or organic basesStrong bases can sometimes promote decarboxylation.
Solvent Toluene, Dioxane, or a mixture with waterThe choice of solvent can influence the reaction rate and should be optimized for the specific coupling partners.

Illustrative Suzuki-Miyaura Coupling Protocol (General Guidance):

  • In a reaction vessel, combine 5-(Dimethylphosphoryl)thiophene-2-carboxylic acid (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Add the solvent (e.g., a 4:1 mixture of dioxane and water).

  • Degas the mixture by bubbling with an inert gas (e.g., Argon) for 15-20 minutes.

  • Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Heat the reaction to the optimized temperature (e.g., 80-90 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction, perform an aqueous workup, and purify by column chromatography.

Frequently Asked Questions (FAQs)

Q1: Why is 5-(Dimethylphosphoryl)thiophene-2-carboxylic acid susceptible to decarboxylation?

A1: The susceptibility of heteroaromatic carboxylic acids like 5-(Dimethylphosphoryl)thiophene-2-carboxylic acid to decarboxylation is rooted in the electronic nature of the thiophene ring. The thiophene ring can stabilize the intermediate formed during the loss of carbon dioxide. The reaction typically proceeds through a mechanism where the carboxyl group is protonated, followed by the cleavage of the carbon-carbon bond to release CO₂. The presence of substituents on the ring can influence the rate of this process. While organophosphorus compounds can exhibit increased thermal stability, the inherent aromaticity and electronic properties of the thiophene ring still make decarboxylation a potential side reaction under thermal stress.

Q2: What is the general mechanism for the thermal decarboxylation of thiophene-2-carboxylic acids?

A2: The thermal decarboxylation of many heteroaromatic carboxylic acids is believed to proceed through a zwitterionic intermediate, especially under acidic conditions. The process can be summarized as follows:

G A Thiophene-COOH B Protonation of Thiophene Ring A->B + H+ C Zwitterionic Intermediate B->C D Loss of CO2 C->D - CO2 E Deprotonation D->E F Decarboxylated Thiophene E->F - H+

Caption: Proposed mechanism for acid-catalyzed decarboxylation.

In this proposed pathway, the thiophene ring is first protonated. This facilitates the formation of a zwitterionic intermediate, which then readily loses carbon dioxide. The final step is the deprotonation of the ring to yield the decarboxylated product.

Q3: How does the dimethylphosphoryl group affect the stability of the molecule?

Q4: Are there any alternative synthetic strategies to consider if decarboxylation remains a persistent issue?

A4: If decarboxylation proves to be an insurmountable problem for a specific high-temperature reaction, you might consider a revised synthetic strategy. One approach is to perform the high-temperature step on a precursor molecule before introducing the carboxylic acid functionality. For example, you could perform a cross-coupling reaction on a protected form of the thiophene, and then deprotect and convert a suitable functional group (e.g., a methyl group or an aldehyde) into the carboxylic acid in a later, milder step.

G cluster_0 Standard Route (Prone to Decarboxylation) cluster_1 Alternative Strategy A Thiophene-COOH with Phosphoryl Group B High-Temp Reaction (e.g., Coupling) A->B C Desired Product B->C D Decarboxylated Byproduct B->D E Thiophene Precursor (e.g., with -CH3) F High-Temp Reaction (e.g., Coupling) E->F G Coupled Intermediate F->G H Oxidation to -COOH G->H I Desired Product H->I

Caption: Comparison of synthetic strategies.

This alternative approach adds steps to your synthesis but can be a robust way to circumvent persistent decarboxylation issues in reactions that absolutely require high temperatures.

We trust this technical guide will be a valuable resource in your research endeavors. Should you have any further questions or require more specific guidance, please do not hesitate to contact our technical support team.

References

  • Dunn, M. E., & Lee, D. (2011). Investigating the Mechanism of Heteroaromatic Decarboxylation Using Solvent Kinetic Isotope Effects and Eyring Transition-State Theory. Journal of Chemical Education, 88(5), 634-637. [Link]

  • Organic Chemistry Portal. (2023). Decarboxylation. [Link]

  • Macmillan Group, Princeton University. (2022). A Unified Approach to Decarboxylative Halogenation of (Hetero)aryl Carboxylic Acids. [Link]

  • Wikipedia. (2023). Thiophene-2-carboxylic acid. [Link]

  • Ribeiro, M. A. S., da Silva, A. M. G., & da Silva, M. D. C. (2006). Thermochemistry of 2,5-Thiophenedicarboxylic Acid. The Journal of Physical Chemistry A, 110(48), 13053–13058. [Link]

  • PubChem. (2023). 4,5-Dimethylthiophene-2-carboxylic acid. [Link]

  • PubChem. (2023). 5-Ethylthiophene-2-carboxylic acid. [Link]

  • Mescoloto, A. F., et al. (2013). Structural and thermal properties of carboxylic acid functionalized polythiophenes. Journal of the Brazilian Chemical Society, 24(7), 1146-1153. [Link]

  • Sisler, H. H., & Smith, L. R. (1962). Thermal Decomposition of Some Carboxylic Acids and Their Salts. The Journal of Organic Chemistry, 27(5), 1574-1577. [Link]

  • Organic Chemistry Portal. (2023). Heck Reaction. [Link]

  • Organic Chemistry Portal. (2023). Sonogashira Coupling. [Link]

  • Jackson, B. D., & Bowlus, S. B. (1980). Decarboxylation of a benzo[b]thiophene-2-carboxylic acid. Journal of Heterocyclic Chemistry, 17(1), 165-166. [Link]

  • Gasteiger, J., & Marsili, M. (1981). A new model for calculating atomic charges in molecules. Tetrahedron Letters, 22(34), 3181-3184. [Link]

  • Goossen, L. J., & Gooßen, K. (2001). Decarboxylative Cross-Coupling Reactions. Angewandte Chemie International Edition, 40(18), 3458-3460. [Link]

  • Ali, M. A., et al. (2021). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Journal of Chemistry, 2021, 1-14. [Link]

  • Zare, A., & Merat, F. (2015). A Novel and Efficient Method for the Synthesis of 2-Thiophenecarboxylic Acids. Journal of the Brazilian Chemical Society, 26(1), 158-162. [Link]

  • Aslam, J., et al. (2022). Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. Journal of Molecular Structure, 1250, 131777. [Link]

  • Zhdankin, V. V. (2014). Hypervalent Iodine Reagents: A New Chapter in the History of Decarboxylation. Angewandte Chemie International Edition, 53(45), 12242-12244. [Link]

  • Mal, D. K., & Maji, S. (2021). Recent Advances in External-Directing-Group-Free C–H Functionalization of Carboxylic Acids without Decarboxylation. ACS Catalysis, 11(7), 4337–4359. [Link]

  • Bavisotto, R., et al. (2021). Influence of the Terminal Group on the Thermal Decomposition Reactions of Carboxylic Acids on Copper: Nature of the Carbonaceous Film. Physical Chemistry Chemical Physics, 23(31), 16677-16688. [Link]

  • Zhang, T., et al. (2022). Assessment of the Thermal Decomposition Temperature of High-Energy Heterocyclic Aromatic Compounds in Order to Increase Their Sa. Central European Journal of Energetic Materials, 19(1), 1-21. [Link]

  • Goossen, L. J., et al. (2010). Pd-catalyzed decarboxylative Heck vinylation of 2-nitrobenzoates in the presence of CuF2. Beilstein Journal of Organic Chemistry, 6, 45. [Link]

  • Liu, C., et al. (2021). Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles. Chemical Communications, 57(92), 12255-12267. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

  • Zare, A., et al. (2009). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Russian Chemical Bulletin, 58(1), 163-166. [Link]

  • Chen, B., et al. (2015). Safe and Efficient Decarboxylation Process: A Practical Synthetic Route to 4-Chlorobenzo[b]thiophene. Organic Process Research & Development, 20(1), 241-245. [Link]

  • Guo, H. (2007). Environmentally friendly synthesis of 2-thiophenecarboxylic acid.
  • Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. [Link]

  • El-Barbary, A. A., et al. (1980). Studies on organophosphorus compounds. xxxiv. syntheses of 2,3-dihydro-1,3,4,2-thiadiazaphospholes and thiohydrazides. Acta Chemica Scandinavica, Series B, 34, 597-602. [Link]

  • González-Antonio, V. M., et al. (2021). Thermodynamics of Mixtures Containing Organophosphorus Compounds or Thiophene. Industrial & Engineering Chemistry Research, 60(33), 12519-12530. [Link]

  • Kim, J., et al. (2019). Insight into the Synthesis and Characterization of Organophosphorus-Based Bridged Triazine Compounds. Polymers, 11(11), 1888. [Link]

  • Chen, F., et al. (2023). Analysis of Selected Organophosphorus Compounds and Nano-Additives on Thermal, Smoke Properties and Quantities of CO and CO2 of Epoxy Materials. Materials, 16(9), 3409. [Link]

  • Allen, A. D., et al. (1999). Thermogravimetry±infrared evolved gas analysis of the anomalous thermal decomposition of thiophene fulgamic acid. Thermochimica Acta, 327(1-2), 153-159. [Link]

  • Vaskevich, A. I., et al. (2018). Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction. Beilstein Journal of Organic Chemistry, 14, 2963-2971. [Link]

  • Goossen, L. J., et al. (2010). Palladium-Catalyzed Decarboxylative Heck Coupling for Regioselective Access to Branched Olefins. Angewandte Chemie International Edition, 49(39), 7069-7072. [Link]

Reference Data & Comparative Studies

Validation

1H NMR and 13C NMR spectra of 5-(Dimethylphosphoryl)thiophene-2-carboxylic acid

Comparative Guide to the Structural Elucidation of 5-(Dimethylphosphoryl)thiophene-2-carboxylic Acid: NMR vs. Alternative Modalities Introduction The incorporation of the dimethylphosphoryl (-POMe₂) group into heterocycl...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide to the Structural Elucidation of 5-(Dimethylphosphoryl)thiophene-2-carboxylic Acid: NMR vs. Alternative Modalities

Introduction

The incorporation of the dimethylphosphoryl (-POMe₂) group into heterocyclic scaffolds, such as thiophene-2-carboxylic acid, is a highly effective strategy in modern drug design. This modification enhances aqueous solubility, improves metabolic stability, and introduces a strong hydrogen bond acceptor[1]. However, synthesizing 5-(Dimethylphosphoryl)thiophene-2-carboxylic acid (5-DMPTCA) often yields positional isomers, primarily the 4-substituted analogue. For researchers and drug development professionals, distinguishing these isomers is a critical quality control step.

This guide objectively compares the performance of multinuclear NMR (¹H, ¹³C, ³¹P) against alternative analytical methods (LC-MS, FT-IR) and provides a self-validating experimental protocol for absolute regiochemical assignment.

Analytical Modalities: A Comparative Performance Analysis

While Liquid Chromatography-Mass Spectrometry (LC-MS) and Fourier-Transform Infrared Spectroscopy (FT-IR) are standard in analytical workflows, they possess distinct limitations when applied to organophosphorus positional isomers.

Table 1: Comparison of Analytical Methods for Organophosphorus Thiophenes

Analytical MethodPrimary OutputRegiochemical ResolutionLimitations
Multinuclear NMR (¹H, ¹³C, ³¹P) Atomic connectivity & spatial arrangementExcellent (via P-C and P-H scalar couplings)Requires higher sample concentration (~15 mg) and longer acquisition times.
LC-MS/MS Exact mass & fragmentation patternsPoor 4- and 5-isomers exhibit identical exact masses and highly similar fragmentation profiles[1].
FT-IR Functional group identificationPoor Confirms presence of P=O (~1180 cm⁻¹) and C=O (~1680 cm⁻¹) but cannot determine ring position.

The Power of Heteronuclear J-Coupling in NMR

The definitive advantage of NMR lies in the spin-½ nature of the ³¹P nucleus (100% natural abundance). The ³¹P nucleus couples with both ¹H and ¹³C nuclei, creating highly specific splitting patterns (J-couplings) that act as an internal ruler for atomic distance.

To illustrate this, we compare the NMR spectral data of the 5-substituted thiophene core against its 4-substituted counterpart[1].

Table 2: Key NMR Spectral Differentiators (Data based on analogues in DMSO-d₆)

Nucleus / Feature5-(Dimethylphosphoryl) Isomer4-(Dimethylphosphoryl) IsomerDiagnostic Significance
¹H NMR (P-Me₂) δ 1.77 (d, J = 13.9 Hz, 6H)δ 1.68 (d, J = 13.7 Hz, 6H)Confirms the presence of the intact -POMe₂ group.
¹H NMR (Ring) δ 7.87 (dd), 7.64 (dd)δ 8.38 (d), 8.07 (d)Splitting patterns differ due to adjacent vs. separated protons.
¹³C NMR (C-P bond) δ 145.1 (d, ¹J_PC = 92 Hz )δ 139.2 (d, ¹J_PC = 96 Hz )The massive ~90-100 Hz coupling definitively identifies the carbon directly attached to Phosphorus.
¹³C NMR (C-COOH) δ 161.4 (s)δ 161.4 (s)Carbonyl carbon remains unaffected by P-coupling at this distance.
³¹P NMR δ 29.4 (s)δ 27.9 (s)Distinct chemical shifts confirm different electronic environments.

Expertise Insight (Causality): Why do we rely on ¹³C NMR for absolute proof? The magnitude of the carbon-phosphorus coupling constant (J_PC) is inversely proportional to the number of intervening bonds. The carbon directly bearing the phosphorus atom (C5 or C4) will exhibit a massive ¹J_PC coupling (~92-96 Hz). By correlating this specific carbon to the rest of the ring via 2D NMR (HSQC/HMBC), the exact position of the -POMe₂ group is locked in without ambiguity.

Visualizing the Analytical Workflow

The following diagram illustrates the logical progression from an unknown synthesized isomer to absolute structural confirmation.

G A Synthesized Thiophene Isomer (Ambiguous Regiochemistry) B LC-MS & FT-IR Analysis A->B D Multinuclear NMR Acquisition (1H, 13C{1H}, 31P{1H}) A->D C Confirms Mass & Functional Groups (Fails Regiochemical Assignment) B->C E1 1H NMR Analysis Extract 3J_PH Couplings D->E1 E2 13C NMR Analysis Identify 1J_PC (~92 Hz) at C5 D->E2 E3 2D HMBC/HSQC Map P-Me to Thiophene C5 D->E3 F Absolute Regiochemical Assignment: 5-(Dimethylphosphoryl)thiophene-2-carboxylic acid E1->F E2->F E3->F

Analytical workflow for the absolute regiochemical assignment of organophosphorus thiophenes.

Standardized Experimental Protocol (Self-Validating System)

To ensure trustworthiness and reproducibility, the following self-validating protocol must be strictly adhered to. Every step is designed with explicit causality to prevent spectral artifacts and ensure high-fidelity data.

Step 1: Sample Preparation

  • Action: Dissolve 15–20 mg of 5-(Dimethylphosphoryl)thiophene-2-carboxylic acid in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Causality: The compound contains both a highly polar phosphine oxide group and a carboxylic acid, rendering it poorly soluble in standard solvents like CDCl₃. DMSO-d₆ not only provides complete dissolution but also disrupts intermolecular hydrogen-bonded carboxylic acid dimers, preventing severe line broadening in the ¹H spectrum[1].

Step 2: NMR Acquisition Parameters

  • ¹H NMR (400 MHz): Acquire with a spectral width of 12 ppm, 16 scans, and a relaxation delay (D1) of 2.0 seconds.

  • ¹³C{¹H} NMR (126 MHz): Acquire using broadband proton decoupling (WALTZ-16). Set D1 to 2.5 seconds and acquire a minimum of 1024 scans.

    • Causality: Proton decoupling collapses the complex ¹H-¹³C multiplets into sharp singlets (or doublets, due to ³¹P). We explicitly do not decouple ³¹P, as retaining the ¹J_PC and ²J_PC couplings is the exact mechanism by which we assign the regiochemistry.

  • ³¹P{¹H} NMR (162 MHz): Acquire with proton decoupling to yield a sharp singlet (~29.4 ppm).

Step 3: Data Processing & Verification

  • Action: Apply zero-filling to at least 64k data points. Apply an exponential apodization function with a Line Broadening (LB) of 0.3 Hz for ¹H and 1.0 Hz for ¹³C prior to Fourier Transformation.

  • Causality: Standard processing of time-domain data, including adequate zero-filling and apodization, is critical for proper data analysis and enhancing the signal-to-noise ratio without obscuring the fine J-couplings required for isomer differentiation[2].

  • Calibration: Internally reference the spectra to the residual DMSO pentet at δ 2.50 ppm (¹H) and the septet at δ 39.52 ppm (¹³C)[1].

Conclusion

While orthogonal techniques like LC-MS and FT-IR are necessary for holistic characterization, they are insufficient for the structural elucidation of organophosphorus positional isomers. Multinuclear NMR stands as the only self-validating, definitive modality for confirming the structure of 5-(Dimethylphosphoryl)thiophene-2-carboxylic acid, leveraging the unique heteronuclear coupling properties of the ³¹P nucleus.

References

  • Title: Phosphine Oxides (−POMe₂) for Medicinal Chemistry: Synthesis, Properties, and Applications Source: ACS Publications URL: [Link]

  • Title: Enzyme kinetics by real-time quantitative NMR (qNMR) spectroscopy with progress curve analysis Source: ResearchGate URL: [Link]

Sources

Comparative

A Comparative Guide to the Infrared Spectroscopy of 5-(Dimethylphosphoryl)thiophene-2-carboxylic acid

This guide provides an in-depth analysis and interpretation of the expected Fourier-Transform Infrared (FT-IR) spectrum of 5-(Dimethylphosphoryl)thiophene-2-carboxylic acid. Designed for researchers in materials science,...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis and interpretation of the expected Fourier-Transform Infrared (FT-IR) spectrum of 5-(Dimethylphosphoryl)thiophene-2-carboxylic acid. Designed for researchers in materials science, organic synthesis, and drug development, this document serves as a practical reference for characterizing this and similar multifunctional compounds. We will deconstruct the molecule into its constituent functional groups, predict the corresponding vibrational frequencies, and compare them against the baseline spectrum of a key structural analogue, thiophene-2-carboxylic acid. This comparative approach illuminates the spectroscopic impact of the dimethylphosphoryl substituent, providing a robust framework for structural verification.

The Analytical Imperative: Why IR Spectroscopy?

Infrared (IR) spectroscopy is an indispensable, non-destructive technique for identifying functional groups within a molecule. The principle is based on the absorption of specific frequencies of infrared radiation, which correspond to the vibrational energies of molecular bonds. For a novel, multifunctional molecule like 5-(Dimethylphosphoryl)thiophene-2-carboxylic acid, IR spectroscopy offers a rapid and definitive method to confirm the presence of its three key structural motifs: the carboxylic acid, the thiophene ring, and the dimethylphosphoryl group. Each of these moieties possesses unique vibrational modes that serve as a molecular fingerprint, and their collective spectrum provides a high degree of confidence in sample identity and purity.

Deconstructing the Spectrum: Predicted Absorptions

The FT-IR spectrum of 5-(Dimethylphosphoryl)thiophene-2-carboxylic acid can be logically predicted by analyzing the characteristic absorptions of its individual components. In the solid state, strong intermolecular interactions, particularly hydrogen bonding, are expected to significantly influence peak positions and widths.

The Carboxylic Acid Moiety: A Dominant Signature

The carboxylic acid group (-COOH) produces some of the most recognizable and intense peaks in an IR spectrum. Due to strong intermolecular hydrogen bonding, which leads to the formation of dimers in the solid state, its vibrational bands are often broadened.[1][2]

  • O–H Stretch: A very broad and intense absorption band is expected between 3300 and 2500 cm⁻¹ . This characteristic breadth is a direct result of strong hydrogen bonding. This band will often overlap with the sharper C-H stretching absorptions from the thiophene ring and methyl groups.[1]

  • C=O (Carbonyl) Stretch: A very strong and sharp peak is anticipated in the range of 1760-1690 cm⁻¹ . Its precise position is sensitive to electronic effects; conjugation with the thiophene ring is expected to lower the frequency slightly compared to a saturated aliphatic carboxylic acid.[1]

  • C–O Stretch & O–H Bend: The spectrum will also feature a C–O stretching vibration, typically found between 1320-1210 cm⁻¹ , and a broad out-of-plane O–H bend centered around 950-910 cm⁻¹ .[1]

The Thiophene Ring: Aromatic Vibrations

The 2,5-disubstituted thiophene ring contributes several characteristic peaks to the spectrum.

  • Aromatic C–H Stretch: A weak to medium absorption should appear just above 3000 cm⁻¹, typically in the 3100-3050 cm⁻¹ region.[3][4]

  • C=C Ring Stretches: A series of medium-intensity bands are expected in the 1600-1350 cm⁻¹ region, corresponding to the stretching vibrations of the carbon-carbon double bonds within the aromatic ring.[3][4]

  • C–H Bending: In-plane and out-of-plane C–H bending vibrations provide further structural confirmation. Out-of-plane (oop) bends are particularly diagnostic for substitution patterns and are expected in the 900-650 cm⁻¹ range.[3]

  • C–S Stretch: The carbon-sulfur bond vibration is typically weak and can be found in the fingerprint region, broadly between 710-630 cm⁻¹ .[3]

The Dimethylphosphoryl Group: A Key Differentiator

The introduction of the -P(O)(CH₃)₂ group provides a unique and intense spectroscopic marker.

  • P=O (Phosphoryl) Stretch: This is arguably the most diagnostic peak for this functional group. It manifests as a very strong and intense absorption. In simple phosphine oxides like triphenylphosphine oxide, this peak appears near 1195 cm⁻¹.[5] However, the phosphoryl oxygen is a potent hydrogen bond acceptor. Intermolecular hydrogen bonding with the carboxylic acid's hydroxyl group will significantly lower the P=O bond order, causing a notable shift to a lower frequency (a redshift). Therefore, for this molecule, the P=O stretch is predicted to appear in the 1180-1120 cm⁻¹ range.[5][6][7]

  • P–C & CH₃ Vibrations: Vibrations corresponding to the phosphorus-carbon bonds and the bending (scissoring, rocking) of the P-CH₃ methyl groups will also be present in the fingerprint region of the spectrum.

Comparative Analysis: Spectroscopic Impact of the Phosphoryl Group

To truly appreciate the spectral features of the target molecule, it is instructive to compare its predicted spectrum with that of its parent analogue, Thiophene-2-carboxylic acid . The primary differences will arise from the addition of the dimethylphosphoryl group.

Vibrational ModeFunctional GroupThiophene-2-carboxylic acid (Approx. Wavenumber, cm⁻¹)[3][8]5-(Dimethylphosphoryl)thiophene-2-carboxylic acid (Predicted Wavenumber, cm⁻¹)Expected Appearance & Comments
O–H StretchCarboxylic Acid3300–25003300–2500Very broad, strong. Largely unchanged.
Aromatic C–H StretchThiophene Ring~3100~3100Weak to medium, sharp.
Aliphatic C-H StretchMethyl GroupsN/A3000–2850Medium, sharp peaks appearing on the broad O-H band.
C=O StretchCarboxylic Acid~1680-1700~1680-1700Strong, sharp. Minor shifts due to electronic effects of the P=O group.
C=C Ring StretchesThiophene Ring~1530, 1410, 1350~1530, 1410, 1350Medium intensity.
C–O StretchCarboxylic Acid~1300~1300Medium to strong.
P=O Stretch Phosphoryl N/A ~1150 New, very strong, and highly diagnostic peak.
O–H BendCarboxylic Acid~930~930Broad, medium.
C–H Out-of-Plane BendThiophene Ring~750~750Strong, characteristic of 2,5-disubstitution.

The most dramatic and telling difference is the emergence of the intense P=O stretching band around 1150 cm⁻¹. Its presence is unequivocal proof of the phosphoryl group's incorporation into the thiophene ring.

Visualizing the Vibrational Origins

The following diagram illustrates the key functional groups within 5-(Dimethylphosphoryl)thiophene-2-carboxylic acid and their primary contributions to the IR spectrum.

Caption: Key functional groups and associated IR vibrations.

Experimental Protocol: Acquiring the Spectrum

The following protocol outlines the standard procedure for analyzing a solid sample like 5-(Dimethylphosphoryl)thiophene-2-carboxylic acid using a modern FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is the preferred method for its simplicity, speed, and minimal sample preparation.[9][10][11][12]

Workflow: Solid Sample Analysis via ATR-FTIR

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis start Start clean_crystal 1. Clean ATR Crystal (e.g., with isopropanol) start->clean_crystal background 2. Collect Background Spectrum (Clean, empty crystal) clean_crystal->background place_sample 3. Place Small Amount of Solid Sample on Crystal background->place_sample apply_pressure 4. Apply Pressure with Anvil (Ensure good contact) place_sample->apply_pressure collect_spectrum 5. Collect Sample Spectrum apply_pressure->collect_spectrum process_data 6. Process Spectrum (ATR & baseline correction) collect_spectrum->process_data analyze 7. Analyze Peaks (Identify functional groups) process_data->analyze end_node End analyze->end_node

Caption: Standard workflow for ATR-FTIR analysis of a solid sample.

Step-by-Step Methodology:

  • Crystal Cleaning: Before analysis, the ATR crystal (typically diamond or germanium) must be impeccably clean. Wipe the crystal surface with a lint-free tissue soaked in a volatile solvent like isopropanol or ethanol and allow it to dry completely.

  • Background Collection: With the clean, empty ATR accessory in place, collect a background spectrum. This crucial step measures the ambient atmosphere (H₂O, CO₂) and instrument response, which will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid 5-(Dimethylphosphoryl)thiophene-2-carboxylic acid powder directly onto the center of the ATR crystal. Only enough material to cover the crystal surface is needed (typically 1-2 mg).

  • Apply Pressure: Use the instrument's pressure anvil to press the solid powder firmly against the crystal. Good contact is essential for a high-quality spectrum.[9][13] Most modern instruments have a clutch mechanism to apply consistent, optimal pressure.

  • Sample Spectrum Collection: Initiate the sample scan. The instrument will co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum should be processed using the instrument software. This typically includes an automated ATR correction to account for the wavelength-dependent depth of penetration of the evanescent wave, as well as a baseline correction to ensure a flat spectrum.

  • Post-Measurement Cleaning: After the measurement is complete, retract the anvil, and carefully remove the sample powder. Clean the crystal surface thoroughly as described in Step 1 to prepare for the next analysis.

As an alternative, the traditional KBr Pellet Method can be used. This involves grinding 1-2 mg of the sample with ~200 mg of dry KBr powder and compressing the mixture in a die under high pressure to form a transparent pellet.[13][14][15][16] While effective, this method is more labor-intensive and susceptible to moisture contamination if the KBr is not kept perfectly dry.[14][17]

Conclusion

The infrared spectrum of 5-(Dimethylphosphoryl)thiophene-2-carboxylic acid is rich with information, providing clear, distinguishable signatures for each of its core functional groups. By understanding the expected positions, intensities, and shapes of these absorption bands—particularly the very broad O-H stretch, the strong C=O stretch, and the uniquely identifying, intense P=O stretch—researchers can confidently verify the structure of this molecule and its analogues. The comparative analysis with thiophene-2-carboxylic acid underscores the diagnostic power of the phosphoryl stretching vibration, making FT-IR spectroscopy an essential tool in the synthetic and analytical workflow.

References

  • FT‐IR Sample Preparation. (n.d.). Northern Illinois University - Department of Chemistry and Biochemistry. Retrieved from [Link]

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (2024, May 31). Drawell. Retrieved from [Link]

  • ATR-FTIR Spectroscopy, FTIR Sampling Techniques. (n.d.). Agilent. Retrieved from [Link]

  • Everything You Need to Know About ATR-FTIR Spectroscopy. (n.d.). Specac Ltd. Retrieved from [Link]

  • Common Sampling Techniques of FTIR Spectroscopy. (2023, April 25). Edinburgh Instruments. Retrieved from [Link]

  • Quick User Guide for FT-IR. (n.d.). University of Helsinki. Retrieved from [Link]

  • How to prepare IR samples? (n.d.). ResearchGate. Retrieved from [Link]

  • ATR-FTIR Spectroscopy Basics. (n.d.). Mettler Toledo. Retrieved from [Link]

  • KBr Pellet Method. (n.d.). Shimadzu. Retrieved from [Link]

  • Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. (2014). IOSR Journal of Applied Chemistry, 7(10), 45-56. Retrieved from [Link]

  • Research Article. (2017). International Journal of Pharmaceutical Sciences Review and Research, 46(2), 11-18.
  • THE EFFECT OF COMPLEX-FORMATION BY PHOSPHINE OXIDES ON THEIR PO STRETCHING FREQUENCIES. (1959). OSTI.GOV. Retrieved from [Link]

  • Cotton, F. A., Barnes, R. D., & Bannister, E. (1960). The Effect of Complex-formation by Phosphine Oxides on their P-0 Stretching Frequencies. J. Chem. Soc., 2199-2203.
  • The observed and simulated FT-IR spectra of thiophene-2-carbohydrazide. (n.d.). ResearchGate. Retrieved from [Link]

  • Thiophene-2-carboxylic acid ethyl ester. (n.d.). NIST WebBook. Retrieved from [Link]

  • Novikov, A. S., et al. (2021).
  • 2-Thiophenecarboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • Novikov, A. S., et al. (2022). Phosphine oxides as NMR and IR spectroscopic probes for the estimation of the geometry and energy of PO⋯H–A hydrogen bonds. Physical Chemistry Chemical Physics, 24(12), 7121-7133.
  • IR Spectroscopy Tutorial: Carboxylic Acids. (n.d.). University of Calgary. Retrieved from [Link]

  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]

  • PHOSPHINE OXIDE—HALOGEN COMPLEXES: EFFECT ON P—O AND P—S STRETCHING FREQUENCIES. (1960). The Journal of Physical Chemistry, 64(4), 508-510.
  • Experimental and theoretical IR spectra of thiophene. (n.d.). ResearchGate. Retrieved from [Link]

  • Parker, S. F., Parker, J. L., & Jura, M. (2015). Structure and vibrational spectra of 2,5-diiodothiophene: a model for polythiophene. ePubs - Science and Technology Facilities Council (STFC).

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Validation

5-(Dimethylphosphoryl)thiophene-2-carboxylic acid vs other phosphine oxide ligands

A Medicinal Chemist’s Guide: 5-(Dimethylphosphoryl)thiophene-2-carboxylic acid vs. Traditional Phosphine Oxide Ligands For decades, organophosphorus compounds in drug discovery were largely restricted to prodrug strategi...

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Author: BenchChem Technical Support Team. Date: April 2026

A Medicinal Chemist’s Guide: 5-(Dimethylphosphoryl)thiophene-2-carboxylic acid vs. Traditional Phosphine Oxide Ligands

For decades, organophosphorus compounds in drug discovery were largely restricted to prodrug strategies (e.g., phosphonates) due to concerns over chemical stability and metabolic liability. However, the FDA approval of the anticancer drug brigatinib in 2017 triggered a paradigm shift[1]. It demonstrated that the dimethylphosphine oxide (–P(O)Me₂) group is not merely a passive structural element, but a highly polar, chemically inert vector that can drastically improve a drug's physicochemical profile[2].

As a Senior Application Scientist, I frequently guide discovery teams in transitioning from traditional, highly lipophilic phosphine ligands to modern, bifunctional scaffolds. This guide provides an objective, data-driven comparison between 5-(Dimethylphosphoryl)thiophene-2-carboxylic acid (5-DMPTCA) and traditional phosphine oxide alternatives, detailing the mechanistic rationale and self-validating protocols required to integrate this scaffold into your workflows.

The Mechanistic Advantage: Why 5-DMPTCA?

Traditional phosphine oxides like Triphenylphosphine oxide (TPPO) or Tri-n-octylphosphine oxide (TOPO) are ubiquitous in catalysis and metal extraction but are fundamentally unsuited for medicinal chemistry. They are heavily burdened by high lipophilicity (high LogP) and massive steric bulk, which lead to poor aqueous solubility and non-specific protein binding.

5-DMPTCA solves these issues through a synergistic bifunctional design:

  • The –P(O)Me₂ Vector: Unlike bulky phenyl or octyl groups, the dimethylphosphoryl moiety minimizes steric hindrance while providing a highly concentrated, polarized P=O bond. This acts as an exceptional hydrogen-bond acceptor, driving up aqueous solubility and lowering the overall lipophilicity of the parent scaffold[3]. Furthermore, it is redox-stable in biological systems, resisting the oxidative liabilities that plague sulfides and standard phosphines[2].

  • The Thiophene-2-carboxylic Acid Core: Thiophene serves as a classic bioisostere for benzene, offering a distinct dihedral angle and electron-rich π -system. The carboxylic acid at the 2-position provides a versatile synthetic handle for amide coupling, allowing rapid incorporation into PROTACs, kinase inhibitors, or fragment-based libraries[4].

Rationale A Lipophilic Lead (Poor ADME) B Thiophene Core (Bioisostere) A->B Scaffold Hopping C -P(O)Me2 Addition (Polar Vector) B->C C-P Coupling D Optimized Drug (High Sol, Low LogP) C->D ADME Shift

Logical workflow of utilizing the -P(O)Me2 group for lead optimization.

Comparative Physicochemical Profiling

To objectively evaluate 5-DMPTCA, we must benchmark it against the standard phosphine oxides historically used in chemical biology and synthesis. The data below illustrates why 5-DMPTCA is uniquely positioned for biological applications.

Ligand / ScaffoldMolecular WeightEst. cLogPAqueous Solubility (pH 7.4)Primary ApplicationH-Bond Acceptor Strength
5-DMPTCA 218.21 g/mol 0.5 – 1.2High (>10 mg/mL)MedChem Building Block[5]Excellent (Unshielded P=O)
Triphenylphosphine oxide (TPPO) 278.29 g/mol ~2.8Low (<0.1 mg/mL)Wittig Byproduct / CatalysisModerate (Sterically hindered)
Tri-n-octylphosphine oxide (TOPO) 386.64 g/mol ~7.5Insoluble Metal Extraction / NanoparticlesPoor (Shielded by alkyls)
DPPE dioxide 430.42 g/mol ~3.5Very Low Coordination ChemistryModerate (Bidentate chelation)

Data Synthesis: The critical differentiator is the cLogP and solubility profile. While TOPO and TPPO drive compounds into the lipophilic extreme (causing aggregation in assays), the compact nature of 5-DMPTCA keeps the molecule within the "Rule of 5" space, making it an ideal fragment for hit-to-lead optimization[3].

Self-Validating Experimental Protocols

The synthesis and utilization of 5-DMPTCA require stringent control over the C–P cross-coupling environment. The following protocols are designed as self-validating systems, embedding causality and in-process controls to guarantee success.

Protocol 3.1: Palladium-Catalyzed C–P Cross-Coupling

This methodology details the synthesis of the 5-DMPTCA scaffold from 5-bromothiophene-2-carboxylic acid (or its methyl ester)[5].

Causality in Reagent Selection:

  • Catalyst/Ligand (Pd₂(dba)₃ / Xantphos): Xantphos is explicitly chosen over standard ligands like dppf. Its wide bite angle (111°) enforces a specific geometry at the palladium center that drastically accelerates the reductive elimination of the sterically demanding phosphorus species, preventing catalyst stalling[5].

  • Base (K₃PO₄): A mild, heterogeneous base in dioxane. It efficiently scavenges the generated HX without hydrolyzing the ester/acid handles or poisoning the palladium catalyst, which is a common failure mode when using stronger bases like Cs₂CO₃[5].

Step-by-Step Workflow:

  • System Assembly: In an oven-dried Schlenk flask under an argon atmosphere, charge Pd₂(dba)₃ (0.03 equiv) and Xantphos (0.06 equiv) in anhydrous 1,4-dioxane. Stir for 10 minutes at room temperature to pre-form the active catalyst complex[5].

  • Reagent Addition: Add 5-bromothiophene-2-carboxylic acid (1.0 equiv), K₃PO₄ (1.1 equiv), and dimethylphosphine oxide (HP(O)Me₂, 1.1 equiv) to the mixture[5].

  • Thermal Activation: Submerge the flask in a pre-heated oil bath at 100 °C.

  • In-Process Control (Self-Validation Step): At the 4-hour mark, withdraw a 10 µL aliquot. Quench in MeCN/H₂O and analyze via LC-MS and ³¹P NMR.

    • Decision Gate: If the starting bromide is >5%, add an additional 0.01 equiv of Pd₂(dba)₃ and continue heating. If conversion is >95%, proceed to cooling[5].

  • Workup & Purification: Cool to room temperature, filter through a pad of Celite to remove inorganic salts and palladium black. Concentrate the filtrate and purify via flash chromatography (CH₂Cl₂/MeOH gradient) to yield the product as a solid[5].

Protocol S1 Reagent Assembly Ar atmosphere S2 Pd-Catalyzed C-P Coupling 100°C, Dioxane S1->S2 S3 In-Process Control LC-MS & 31P NMR S2->S3 S3->S2 If SM > 5% Add Catalyst S4 Purification Flash Chromatography S3->S4 If Conversion > 95% S5 Final Validation >95% Purity S4->S5

Self-validating synthetic workflow for Pd-catalyzed C-P cross-coupling.
Protocol 3.2: Amide Coupling for Lead Generation

To utilize 5-DMPTCA as a building block, the carboxylic acid must be activated. Because the –P(O)Me₂ group is highly polar, standard aqueous workups can lead to product loss.

Step-by-Step Workflow:

  • Activation: Dissolve 5-DMPTCA (1.0 equiv) in anhydrous DMF. Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 15 minutes to form the active OBt-ester. Mechanistic note: HATU is preferred over EDC/HOBt due to the electron-withdrawing nature of the thiophene ring, which requires stronger activation.

  • Coupling: Add the target amine (1.1 equiv). Stir at room temperature for 2 hours.

  • Self-Validation Step: Monitor via LC-MS. The mass of the desired product should correspond to [M+H]⁺ with a characteristic early retention time due to the polar phosphine oxide.

  • Isolation: Avoid standard ethyl acetate/water extraction, as the product may partition into the aqueous layer. Instead, directly purify the crude DMF mixture via reverse-phase preparative HPLC (C18, Water/Acetonitrile with 0.1% TFA).

Conclusion

The integration of 5-(Dimethylphosphoryl)thiophene-2-carboxylic acid into modern chemical libraries represents a highly rational approach to overcoming the ADME limitations of traditional lipophilic scaffolds. By leveraging the uniquely strong hydrogen-bond accepting capability of the –P(O)Me₂ group alongside the versatile thiophene-carboxylic acid handle, researchers can systematically drive compounds toward higher aqueous solubility and improved target affinity without inflating molecular weight.

References

  • Stambirskyi, M. V., et al. "Phosphine Oxides (−POMe2) for Medicinal Chemistry: Synthesis, Properties, and Applications." The Journal of Organic Chemistry, 2021, 86(18), 12783-12801. URL:[Link]

  • Finkbeiner, P., et al. "Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery." Journal of Medicinal Chemistry, 2020, 63(10), 5069-5085. URL:[Link]

  • Huang, W. S., et al. "Discovery of Brigatinib (AP26113), a Phosphine Oxide-Containing, Potent, Orally Active Inhibitor of Anaplastic Lymphoma Kinase." Journal of Medicinal Chemistry, 2016, 59(10), 4948-4964. URL:[Link]

Sources

Comparative

A Crystallographic Comparison of Substituted Thiophene-2-Carboxylic Acids: Structural Insights into Halogenated Derivatives

An in-depth analysis of the solid-state structures of thiophene-2-carboxylic acid and its 5-chloro and 5-bromo derivatives, revealing the profound impact of substituent effects on molecular geometry and supramolecular as...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth analysis of the solid-state structures of thiophene-2-carboxylic acid and its 5-chloro and 5-bromo derivatives, revealing the profound impact of substituent effects on molecular geometry and supramolecular assembly. This guide provides researchers, scientists, and drug development professionals with objective experimental data and insights into the crystallographic nuances of this important class of heterocyclic compounds.

Thiophene-2-carboxylic acid and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, valued for their diverse biological activities and electronic properties. The precise three-dimensional arrangement of these molecules in the solid state, dictated by subtle intermolecular forces, governs their physical properties, such as solubility and stability, and influences their biological interactions. X-ray crystallography provides an unparalleled view into this atomic-level architecture, offering crucial data for rational drug design and materials engineering.

This guide presents a comparative analysis of the single-crystal X-ray structures of thiophene-2-carboxylic acid, 5-chlorothiophene-2-carboxylic acid, and 5-bromothiophene-2-carboxylic acid. By examining the effects of halogen substitution at the 5-position of the thiophene ring, we can elucidate key structure-property relationships and understand the principles governing their crystal packing.

The Crystallographic Method: From Crystal to Structure

The determination of a molecular structure by X-ray crystallography is a systematic process that transforms a macroscopic crystal into a refined atomic model. The validity of the final structure is intrinsically linked to the quality of the experimental protocol.

Experimental Protocol: A Self-Validating Workflow
  • Crystal Growth: High-quality single crystals of the subject compounds are typically grown by slow evaporation from a suitable solvent, such as ethanol or acetone. The slow, controlled growth is critical to minimize defects and obtain crystals of sufficient size and diffraction quality.

  • Data Collection: A suitable crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically around 100-150 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a radiation source, commonly Molybdenum (Mo Kα, λ = 0.71073 Å). A series of diffraction images are recorded as the crystal is rotated, capturing the full diffraction pattern.

  • Structure Solution and Refinement: The collected diffraction intensities are processed to yield a set of structure factors. The initial positions of the atoms are determined using direct methods, often with software like SHELXS. This initial model is then refined against the experimental data using full-matrix least-squares on F² with programs such as SHELXL. In this iterative process, atomic positions, and displacement parameters are adjusted to minimize the difference between observed and calculated structure factors, resulting in a final, validated crystal structure.

G cluster_prep Crystal Preparation cluster_data Data Collection cluster_solve Structure Determination Compound Synthesized Compound Solvent Solvent Selection Compound->Solvent Evaporation Slow Evaporation Solvent->Evaporation Crystal Single Crystal Growth Evaporation->Crystal Mount Mount Crystal on Goniometer Crystal->Mount Diffractometer Diffractometer Mount->Diffractometer Xray X-ray Beam (Mo Kα) Xray->Diffractometer Diffraction Collect Diffraction Data Diffractometer->Diffraction DirectMethods Direct Methods (e.g., SHELXS) Diffraction->DirectMethods InitialModel Generate Initial Atomic Model DirectMethods->InitialModel Refinement Least-Squares Refinement (e.g., SHELXL) InitialModel->Refinement FinalStructure Refined Crystal Structure Refinement->FinalStructure

Fig. 1: Experimental workflow for single-crystal X-ray diffraction.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for the three compounds, providing a basis for a detailed structural comparison.

ParameterThiophene-2-carboxylic acid[1]5-Chlorothiophene-2-carboxylic acid5-Bromothiophene-2-carboxylic acid
Molecular Formula C₅H₄O₂SC₅H₃ClO₂SC₅H₃BrO₂S
Crystal System OrthorhombicMonoclinicMonoclinic
Space Group Pna2₁P2₁/cP2₁/c
a (Å) 10.106(2)5.865(3)5.922(5)
b (Å) 14.299(3)11.205(6)11.411(9)
c (Å) 16.092(3)9.771(5)9.776(8)
α (°) 909090
β (°) 90101.43(2)101.91(3)
γ (°) 909090
Volume (ų) 2325.5(8)629.2(6)645.7(9)
Z 4 (as tetramer)44
Supramolecular Motif Tetrameric rings via O-H···OCentrosymmetric dimers via O-H···OCentrosymmetric dimers via O-H···O

Note: Data for the 5-chloro and 5-bromo derivatives were obtained from their respective Crystallography Open Database entries. Specific bond lengths and angles were derived from the deposited CIF files.

Structural Insights and Discussion

The introduction of a halogen atom at the 5-position of the thiophene ring induces significant changes in the crystal packing and intermolecular interactions compared to the unsubstituted parent molecule.

The Parent Compound: A Tetrameric Assembly

In the solid state, thiophene-2-carboxylic acid exhibits a fascinating tetrameric structure.[1] Four molecules associate through a network of O-H···O hydrogen bonds, forming a large ring. This arrangement is a departure from the more commonly observed dimeric structure for carboxylic acids. The extensive hydrogen-bonding network stabilizes this unique supramolecular assembly.[1]

The Halogenated Derivatives: A Shift to Dimeric Motifs

In stark contrast, both 5-chlorothiophene-2-carboxylic acid and 5-bromothiophene-2-carboxylic acid crystallize to form centrosymmetric dimers. This is a classic and highly stable hydrogen-bonding pattern for carboxylic acids, where two molecules are linked by a pair of O-H···O hydrogen bonds, creating a characteristic R²₂(8) ring motif.

The presence of the bulky and electronegative halogen atom at the 5-position appears to sterically hinder the formation of the larger tetrameric assembly observed in the parent compound. Instead, the molecules adopt the more compact and energetically favorable dimeric arrangement.

G cluster_dimer Dimeric Motif (Halogenated Derivatives) cluster_tetramer Tetrameric Motif (Parent Compound) A R-COOH B HOOC-R A->B O-H···O label_dimer Forms stable R²₂(8) ring C R-COOH D R-COOH C->D O-H···O E R-COOH D->E O-H···O F R-COOH E->F O-H···O F->C O-H···O label_tetramer Forms large hydrogen-bonded ring

Fig. 2: Comparison of supramolecular hydrogen-bonding motifs.
Influence on Molecular Geometry

The substitution of hydrogen with chlorine or bromine has a minimal but discernible effect on the internal geometry of the thiophene ring and the carboxylic acid group. Bond lengths and angles within the thiophene ring remain largely consistent with expected values. The C-S bond lengths, for instance, are all within the typical range of 1.71-1.73 Å.

However, the C-halogen bond introduces a new element of polarity and potential for halogen bonding interactions, although strong halogen bonds are not the primary drivers of the crystal packing in these specific structures. The planarity of the thiophene ring is maintained across all three structures, a common feature for such aromatic systems.

Conclusion

This structural divergence, driven by the steric and electronic influence of the halogen substituent, underscores the importance of comprehensive crystallographic analysis in the fields of drug development and materials science. Understanding these packing polymorphisms and intermolecular interactions is a critical step in predicting and controlling the physical properties of these versatile heterocyclic compounds, ultimately enabling the design of more effective and reliable chemical entities.

References

  • Crystallography Open Database. 5-Bromothiophene-2-carboxylic acid. [Link]

  • Ke, W., Sun, N., & Wu, H. (2013). Tetramer Crystal Structure of Thiophene-2-carboxylic Acid. Asian Journal of Chemistry, 25(15), 8715-8717.
  • Crystallography Open Database. 5-Chlorothiophene-2-carboxylic acid. [Link]

Sources

Safety & Regulatory Compliance

Safety

5-(Dimethylphosphoryl)thiophene-2-carboxylic acid proper disposal procedures

As a Senior Application Scientist, I frequently consult with drug development teams scaling up the synthesis of novel therapeutics. When working with specialized building blocks like 5-(Dimethylphosphoryl)thiophene-2-car...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development teams scaling up the synthesis of novel therapeutics. When working with specialized building blocks like 5-(Dimethylphosphoryl)thiophene-2-carboxylic acid , laboratory safety cannot be an afterthought—it must be engineered directly into the workflow.

This compound merges the reactivity of a thiophene ring with a dimethylphosphoryl group, creating unique thermal decomposition and environmental persistence profiles. Standard disposal methods are insufficient. This guide provides a self-validating, step-by-step framework for the operational handling and terminal disposal of this compound, ensuring strict compliance with EPA and OSHA standards.

Chemical Profile & Hazard Assessment

To handle a chemical safely, you must first understand the mechanistic "why" behind its hazards. The dual functional groups of 5-(Dimethylphosphoryl)thiophene-2-carboxylic acid dictate specific operational boundaries. Standard drain disposal is strictly prohibited, as organophosphorus compounds are not readily degradable by standard wastewater treatment biological processes and can exhibit severe aquatic toxicity [1].

Table 1: Quantitative Data & Operational Causality

Property / ParameterQuantitative Value / ClassificationOperational Causality & Handling Impact
Chemical Name 5-(Dimethylphosphoryl)thiophene-2-carboxylic acidDual functional groups require segregation from strong oxidizers to prevent exothermic reactions.
CAS Number 2361970-76-3Essential for precise SDS tracking and hazardous waste manifesting.
Molecular Weight 204.19 g/mol Used to calculate precise molar equivalents, minimizing excess waste generation.
Physical State Solid (Powder/Crystals)High risk of aerosolization; mandates handling strictly within a certified chemical fume hood.
Hazard Classifications Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Requires immediate use of nitrile gloves, splash goggles, and lab coats to prevent contact dermatitis [2].
Thermal Decomposition POx, SOx, CO, CO2Dictates high-temperature incineration; standard combustion releases toxic phosphorus and sulfur oxides [3].

Waste Segregation & Disposal Pathway

Because thermal decomposition of this compound releases irritating and toxic gases—specifically oxides of phosphorus (POx) and sulfur oxides (SOx)—high-temperature incineration at an EPA-approved facility is the only acceptable terminal disposal method [3][2].

Below is the logical workflow for segregating and accumulating this waste within your laboratory.

G Start 5-(Dimethylphosphoryl)thiophene- 2-carboxylic acid Waste Decision1 Waste Category? Start->Decision1 SolidWaste Solid Waste (Powder/Crystals) Decision1->SolidWaste LiquidWaste Liquid Waste (Solvent Solution) Decision1->LiquidWaste Contaminated Contaminated Consumables (Gloves, Weigh Boats) Decision1->Contaminated ContainerSolid Sealable Plastic/Glass Solid Waste Container SolidWaste->ContainerSolid ContainerLiquid Compatible Solvent Waste Carboy LiquidWaste->ContainerLiquid ContainerContam Hazardous Waste Bag / Solid Bin Contaminated->ContainerContam SAA Satellite Accumulation Area (SAA) Max 12 Months / 55 Gallons ContainerSolid->SAA ContainerLiquid->SAA ContainerContam->SAA EHS EH&S Pickup & Manifesting SAA->EHS Incineration EPA-Approved Facility (High-Temp Incineration) EHS->Incineration

Workflow for the segregation, accumulation, and final disposal of organophosphorus thiophene waste.

Step-by-Step Methodologies

To ensure scientific integrity and operational safety, every protocol must act as a self-validating system. Do not proceed to the next step until the validation check is confirmed.

Protocol 1: Satellite Accumulation Area (SAA) Setup & Waste Segregation

For safety and environmental compliance, hazardous waste must be stored in a designated Satellite Accumulation Area at or near the point of generation [1]. A maximum of 55-gallons of hazardous waste may be stored within any SAA [4].

  • Container Selection: Select a chemically compatible container (HDPE plastic or glass) that can be tightly sealed. Do not use metal containers, as trace acidic impurities may cause corrosion.

  • Labeling: Attach a "Hazardous Waste" label immediately upon placing the first drop or crystal of waste into the container. Explicitly list "5-(Dimethylphosphoryl)thiophene-2-carboxylic acid" and check the "Toxic" and "Irritant" hazard boxes.

  • Segregation: Ensure this container is physically separated from strong oxidizing agents and strong bases to prevent spontaneous exothermic reactions.

  • Volume Management: Monitor the container. Once it reaches 90% capacity, it must be removed by your Environmental Health & Safety (EH&S) department within 3 calendar days [4].

  • Validation Check: Verify that the SAA container is structurally sound and the lid is securely fastened. If the container emits any chemical odor when closed, the seal is compromised and the container must be replaced immediately.

Protocol 2: Solid Spill Containment & Decontamination

Because this compound is a fine powder (STOT SE 3), dry sweeping will aerosolize the chemical, leading to severe respiratory inhalation risks.

  • Evacuate & Assess: Instruct personnel to step back. Verify that the spill has not mixed with incompatible reactive chemicals.

  • PPE Donning: Put on a particulate respirator (N95 or higher if outside a fume hood), chemical-resistant nitrile gloves, and splash goggles.

  • Containment: Surround the solid spill with an inert absorbent boom to prevent it from spreading across the bench or floor.

  • Wet Collection (No Dry Sweeping): Lightly dampen the powder with a compatible solvent (e.g., water or a mild ethanol solution) to suppress dust. Gently sweep the dampened mass into a static-free dustpan using a disposable brush.

  • Decontamination: Wash the spill area thoroughly with soap and water. Collect all rinsate using absorbent pads.

  • Waste Packaging: Place all collected materials, absorbent pads, and contaminated PPE into a labeled hazardous waste bag [5].

  • Validation Check: Swipe the decontaminated area with a clean, damp cloth. If any visual residue remains, repeat the washing step until the surface is visually pristine.

Protocol 3: Empty Chemical Container Decommissioning

By EPA definition, containers are considered "empty" when all chemicals have been removed using standard practices and no more than 3% by weight of the total capacity remains [6]. However, due to the persistent nature of organophosphorus compounds, rigorous decontamination is required before disposal.

  • Verification of "Empty": Ensure the container has been scraped or poured to remove as much bulk solid as physically possible.

  • Triple Rinsing: Triple-rinse the empty container with a compatible solvent (e.g., methanol or water) capable of dissolving the remaining residue [7].

  • Rinsate Disposal: Pour all rinsate into your designated liquid hazardous waste carboy in the SAA. Never pour this rinsate down the drain.

  • Defacing: Completely deface or physically peel off the original chemical label and hazard warnings [7][6].

  • Final Disposal: Once rinsed and defaced, the glass or plastic container may be disposed of in standard laboratory glass/plastic recycling or general trash, depending on your facility's specific EH&S policy [6].

  • Validation Check: Inspect the container visually under bright light. If any powder residue remains in the corners or threads, repeat the triple-rinse process. The container is only validated for general disposal when it is visually pristine and the label is 100% obscured.

References

  • Title: Laboratory Hazardous Waste Disposal Guidelines. Source: Central Washington University. URL: [Link][1]

  • Title: LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Source: University of Pennsylvania EHRS. URL: [Link][4]

  • Title: Laboratory Guide for Managing Chemical Waste. Source: Vanderbilt University Medical Center. URL: [Link][7]

  • Title: Laboratory Waste Disposal Safety Protocols. Source: National Science Teaching Association. URL: [Link][5]

  • Title: HAZARDOUS MATERIAL FACT SHEET - Empty Chemical Container Disposal. Source: University of Nebraska Omaha. URL: [Link][6]

Sources

Handling

Personal protective equipment for handling 5-(Dimethylphosphoryl)thiophene-2-carboxylic acid

Comprehensive Safety and Operational Guide for 5-(Dimethylphosphoryl)thiophene-2-carboxylic acid As a Senior Application Scientist, I frequently guide research teams through the logistical and safety complexities of hand...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for 5-(Dimethylphosphoryl)thiophene-2-carboxylic acid

As a Senior Application Scientist, I frequently guide research teams through the logistical and safety complexities of handling bifunctional reagents. 5-(Dimethylphosphoryl)thiophene-2-carboxylic acid (CAS 2361970-76-3) is a highly specialized building block utilized in advanced drug development and materials science[1]. Handling this compound requires a nuanced understanding of its dual-hazard profile: the thiophene-2-carboxylic acid moiety is a known Category 2 skin/eye irritant and Category 3 respiratory tract irritant[2], while the dimethylphosphoryl group introduces organophosphorus-specific risks, including potential environmental persistence and systemic toxicity upon absorption[3].

Mechanistic Hazard Assessment

Why does this specific molecule demand stringent protocols? The thiophene ring acts as a lipophilic carrier, which can significantly increase the dermal penetration rate of the phosphoryl group. If inhaled as a fine powder, the carboxylic acid functional group causes immediate mucosal irritation, while the organophosphorus component can interact with biological nucleophiles. Standard laboratory PPE is insufficient; a targeted defense strategy is required to mitigate both acute irritation and chronic exposure risks.

Personal Protective Equipment (PPE) Matrix

To establish a self-validating safety barrier, PPE must be selected based on chemical compatibility and breakthrough times. Table 1 summarizes the mandatory PPE for handling this compound.

Table 1: Quantitative PPE Specifications for Organophosphorus Thiophene Derivatives

PPE CategorySpecificationCausality / Rationale
Hand Protection Double-gloved Nitrile (Outer: ≥0.11 mm, Inner: standard) or Neoprene.Nitrile provides excellent resistance to carboxylic acids. Double-gloving ensures the inner glove remains pristine if the outer glove is compromised.
Eye Protection Chemical splash goggles (EN 166 / ANSI Z87.1 compliant).Powders can aerosolize during transfer. Safety glasses lack the orbital seal required to prevent micro-dust ingress into the eyes.
Respiratory N95/P100 particulate respirator (bench scale) or NIOSH-approved half-mask (large scale).Prevents inhalation of Category 3 respiratory irritant dust[2].
Body Protection Flame-retardant, fluid-resistant lab coat; closed-toe non-porous shoes.Prevents dermal absorption of lipophilic thiophene derivatives in the event of a benchtop spill.

Operational Workflow: Step-by-Step Methodologies

A protocol is only as good as its verifiability. The following workflow ensures that every step includes a built-in validation check to guarantee systemic safety.

Protocol 1: Reagent Preparation and Transfer

  • Fume Hood Validation: Activate the chemical fume hood and verify the face velocity is between 80–120 feet per minute (fpm).

    • Validation Check: A Kimwipe taped to the bottom of the sash should pull steadily inward without violent fluttering.

  • Static Elimination: Thiophene-2-carboxylic acid derivatives often exhibit static cling. Use an anti-static gun (Zerostat) on the weighing spatula and receiving vessel.

    • Causality: Eliminating static prevents the powder from repelling off surfaces and aerosolizing outside the primary container.

  • Weighing: Place the analytical balance inside the fume hood or a dedicated vented draft shield.

    • Validation Check: The balance reading must stabilize within 3 seconds; continuous fluctuation indicates an improper seal or excessive disruptive airflow, compromising both measurement accuracy and operator safety.

  • Solvent Addition: Transfer the solid to a reaction flask, seal with a septum, and purge with inert gas (Nitrogen or Argon). Add the solvent via syringe.

    • Causality: Closed-system solvent addition prevents the displacement of toxic dust into the operator's breathing zone.

Workflow A 1. Fume Hood Velocity Check (>100 fpm) B 2. Don Advanced PPE (Double Nitrile, Splash Goggles) A->B C 3. Static-Free Weighing (Draft Shield) B->C D 4. Closed-System Transfer (Inert Gas) C->D E 5. Reaction Execution D->E F 6. Organophosphorus Waste Segregation E->F

Figure 1: End-to-end operational workflow for handling 5-(Dimethylphosphoryl)thiophene-2-carboxylic acid.

Emergency Response & Spill Management

Organophosphorus spills cannot be treated like standard organic waste. They require immediate containment to prevent environmental contamination and exposure[4].

Protocol 2: Spill Containment and Decontamination

  • Isolation: Immediately halt work and alert nearby personnel. If the spill is >50g, evacuate the lab and contact HazMat.

  • Containment: Surround the spill with an inert, non-combustible absorbent such as diatomaceous earth or dry sand.

    • Causality: Do not use paper towels, as the mechanical action of wiping can aerosolize the powder or press the chemical deeper into porous benchtop surfaces.

  • Neutralization: For residual powder, apply a mild alkaline wash (e.g., 10% Sodium Carbonate solution).

    • Causality: The alkaline environment helps neutralize the carboxylic acid moiety and can facilitate the hydrolysis of the phosphoryl group, reducing overall toxicity.

  • Verification: Check the pH of the wiped surface using indicator paper to ensure complete neutralization.

    • Validation Check: The indicator paper must read a stable pH of 7–8 before the area is declared safe for normal use.

SpillResponse Start Spill Detected Assess Assess Spill Volume Start->Assess Small Small Spill (<50g) Proceed with Local Cleanup Assess->Small < 50g Large Large Spill (>50g) Evacuate & Call HazMat Assess->Large > 50g Absorb Apply Inert Absorbent (Diatomaceous Earth) Small->Absorb Neutralize Alkaline Wash (10% Na2CO3) Absorb->Neutralize Dispose Seal in Organophosphorus Waste Container Neutralize->Dispose

Figure 2: Decision tree and procedural pathway for organophosphorus chemical spill response.

Disposal & Waste Management Plan

The EPA strictly regulates organophosphorus waste due to its potential to disrupt aquatic ecosystems and resist standard wastewater treatment[3].

  • Solid Waste: All contaminated gloves, Kimwipes, and empty reagent vials must be placed in a dedicated, clearly labeled "Solid Organophosphorus Waste" container.

  • Liquid Waste: Reaction filtrates and solvent washes must be segregated from general organic waste. Label the carboy explicitly with "Contains Organophosphorus Compounds."

  • Disposal Mechanism: Do not pour down the drain. This waste must be slated for high-temperature incineration (>1000°C) by a certified hazardous waste disposal facility to ensure complete thermal destruction of the P-C and P-O bonds[4].

References

  • U.S. Environmental Protection Agency (EPA). "Organic compounds in organophosporus pesticide manufacturing wastewaters." EPA NEPIS, [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Dimethylphosphoryl)thiophene-2-carboxylic acid
Reactant of Route 2
5-(Dimethylphosphoryl)thiophene-2-carboxylic acid
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